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6-Bromo-3-iodoimidazo[1,2-b]pyridazine Documentation Hub

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  • Product: 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

Core Science & Biosynthesis

Foundational

Strategic Utilization of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine in Kinase Inhibitor Design

[1] Executive Summary In the landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure," most notably validated by the clinical success of Ponatinib (IClusig®)....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure," most notably validated by the clinical success of Ponatinib (IClusig®). While the unsubstituted core is potent, the 6-bromo-3-iodoimidazo[1,2-b]pyridazine building block represents a critical evolution in medicinal chemistry.[1] This di-halogenated scaffold offers orthogonal reactivity, enabling the precise, sequential introduction of substituents at the C-3 and C-6 positions.[1] This guide details the synthetic logic, reactivity profiles, and experimental protocols required to exploit this building block for the generation of high-affinity, IP-novel kinase inhibitors.

Structural Analysis & Reactivity Profile[2]

The Pharmacophore

The imidazo[1,2-b]pyridazine core functions as an ATP-mimetic bioisostere.[1]

  • H-Bond Acceptors: The nitrogen atoms at positions 1 and 5 (pyridazine N) serve as critical hydrogen bond acceptors, often interacting with the hinge region of the kinase ATP-binding pocket (e.g., residues like Met, Glu, or hinge backbone NH).

  • Vectorial Exploration:

    • C-3 Position (Iodine): Vectors towards the solvent-front or the gatekeeper residue (as seen in Ponatinib’s ethynyl linker).[1]

    • C-6 Position (Bromine): Vectors towards the ribose binding pocket or the back-cleft, allowing for solubility-enhancing groups or selectivity-determining moieties.[1]

The "Halogen Dance" & Orthogonal Reactivity

The utility of this building block lies in the electronic differentiation between the C-3 iodine and the C-6 bromine.[1]

  • C-3 Iodine: The C-I bond is weaker and the position is more electron-rich relative to the pyridazine ring.[1] It is highly reactive towards Pd(0) oxidative addition, facilitating facile Suzuki-Miyaura or Sonogashira couplings at room temperature or mild heat.[1]

  • C-6 Bromine: The C-Br bond is stronger and electronically deactivated by the adjacent pyridazine nitrogens.[1] It requires forcing conditions (higher temp, specialized ligands) for Pd-catalysis, or it can serve as a handle for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyridazine ring.

Strategic Implication: This reactivity hierarchy allows for a "One-Pot, Two-Step" or "Sequential" library generation strategy without the need for protecting groups.[1]

Figure 1: Orthogonal reactivity profile allowing sequential functionalization.

Synthetic Strategy: The Core

The synthesis of the 6-bromo-3-iodoimidazo[1,2-b]pyridazine core is robust and scalable.[1] It typically proceeds via the condensation of 3-amino-6-bromopyridazine with chloroacetaldehyde, followed by electrophilic iodination.[1]

Synthesis Workflow
  • Cyclization: 3-Amino-6-bromopyridazine + Chloroacetaldehyde → 6-Bromoimidazo[1,2-b]pyridazine.[1]

  • Iodination: 6-Bromoimidazo[1,2-b]pyridazine + N-Iodosuccinimide (NIS) → Target Building Block .

Figure 2: Synthetic route to the di-halogenated core.

Experimental Protocols

Protocol A: Cyclization to 6-Bromoimidazo[1,2-b]pyridazine[1]
  • Reagents: 3-Amino-6-bromopyridazine (1.0 eq), Chloroacetaldehyde (40% aq.[1] solution, 1.5 eq), NaHCO₃ (2.0 eq), Ethanol.

  • Procedure:

    • Suspend 3-amino-6-bromopyridazine (10 g, 57.5 mmol) in Ethanol (100 mL).

    • Add Chloroacetaldehyde (11.3 mL, 86 mmol) and NaHCO₃ (9.6 g, 115 mmol).

    • Heat to reflux (80°C) for 4–6 hours. Monitor by LCMS (M+H = 198/200).

    • Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

    • Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Dry organic layer (Na₂SO₄), filter, and concentrate.

    • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (0-5% MeOH in DCM).

    • Yield: Typically 70–85%.

Protocol B: Regioselective Iodination (The Critical Step)
  • Reagents: 6-Bromoimidazo[1,2-b]pyridazine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve 6-bromoimidazo[1,2-b]pyridazine (5.0 g, 25.2 mmol) in anhydrous ACN (50 mL).

    • Add NIS (6.2 g, 27.7 mmol) portion-wise at room temperature (20–25°C). Note: Protect from light.[1]

    • Stir at RT for 2–4 hours. The product often precipitates.

    • Workup: Dilute the reaction mixture with water (100 mL) and saturated sodium thiosulfate solution (20 mL) to quench excess iodine.

    • Filter the resulting solid. Wash with water and cold diethyl ether.

    • Yield: Typically 85–95% as a pale yellow/white solid.

    • Validation: ¹H NMR (DMSO-d₆) should show the loss of the C-3 proton (approx.[1] 8.2 ppm) and retention of C-7/C-8 protons.[1]

Protocol C: Regioselective Suzuki Coupling at C-3
  • Reagents: Core (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 2.0 eq), DME/Water (3:1).

  • Procedure:

    • Combine core, boronic acid, and base in DME/Water. Degas with N₂ for 10 min.

    • Add Pd(PPh₃)₄.[2]

    • Heat to 60°C for 2–4 hours. Note: Keep temperature controlled to avoid C-6 coupling.

    • Result: Exclusive formation of the 3-aryl-6-bromo product.

Case Study: Expanding the Ponatinib Scaffold

Ponatinib (IClusig) is a potent BCR-ABL inhibitor used in CML.[1]

  • Structure: Substituted at C-3 (via ethynyl linker) but unsubstituted at C-6 (H).

  • Limitation: The lack of C-6 substitution limits the ability to tune solubility or reach into the solvent-exposed regions of the kinase pocket to improve selectivity against off-targets (e.g., FLT3, VEGFR).[1]

Application of the Building Block: By using 6-bromo-3-iodoimidazo[1,2-b]pyridazine , researchers can synthesize "Ponatinib-Plus" analogs.[1]

  • Step 1 (C-3): Sonogashira coupling with the ethynyl-benzamide tail (mimicking Ponatinib).[1]

  • Step 2 (C-6): Suzuki coupling or SNAr with solubilizing amines (e.g., N-methylpiperazine, morpholine).[1]

Outcome: This creates a 3,6-disubstituted series that retains the primary binding mode of Ponatinib while offering a new vector for optimizing DMPK properties.[1]

References

  • Imidazo[1,2-b]pyridazines as Kinase Inhibitors

    • Title: Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2004.
    • URL:[Link]

  • Ponatinib Structural Mechanism

    • Title: Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534).[3]

    • Source: Cancer Cell, 2009 (O'Hare et al.).
    • URL:[Link]

  • Synthetic Methodology (Core Synthesis)

    • Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.[1][4]

    • Source: Journal of Chemical Sciences, 2018.
    • URL:[Link]

  • Reactivity & Cross-Coupling

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1]

    • Source: ChemistrySelect, 2021.
    • URL:[Link]

  • C-6 Amination Protocols

    • Title: An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[1][5]

    • Source: Synthetic Communic
    • URL:[Link]

Sources

Exploratory

Strategic Synthesis & Functionalization of Halogenated Imidazo[1,2-b]pyridazines

The following technical guide details the synthesis, halogenation, and functionalization of the imidazo[1,2-b]pyridazine scaffold. A Technical Guide for Medicinal Chemists Executive Summary: The Pharmacophore The imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, halogenation, and functionalization of the imidazo[1,2-b]pyridazine scaffold.

A Technical Guide for Medicinal Chemists

Executive Summary: The Pharmacophore

The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern drug discovery, serving as the structural anchor for potent kinase inhibitors such as Ponatinib (BCR-ABL inhibitor) and emerging candidates targeting TAK1, IRAK4, and VEGFR2.

Its value lies in its unique electronic distribution: the bicyclic system mimics the adenine ring of ATP, allowing it to bind effectively within the kinase hinge region. However, the true synthetic utility of this scaffold relies on halogenated intermediates . The ability to selectively install halogens at the C-3 and C-6 positions provides orthogonal handles for late-stage diversification—enabling the rapid construction of Structure-Activity Relationship (SAR) libraries.

This guide provides a validated roadmap for constructing the halogenated core and exploiting its regioselective reactivity.

The Scaffold & Electronic Landscape

To synthesize this molecule effectively, one must understand its electronic bias. The imidazo[1,2-b]pyridazine system is π-excessive at the imidazole ring (C-3) and π-deficient at the pyridazine ring (C-6/C-8).

  • C-3 Position (Nucleophilic): Highly reactive toward electrophiles. This is the primary site for direct halogenation (EAS) and subsequent cross-coupling (Suzuki/Sonogashira).

  • C-6 Position (Electrophilic): Susceptible to Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed coupling. The presence of a halogen here (usually Chlorine) is often established de novo from the starting material.

Visualization: Reactivity Map

The following diagram outlines the divergent reactivity of the scaffold, guiding the synthetic strategy.

ReactivityMap Core Imidazo[1,2-b]pyridazine Core Scaffold C3 C-3 Position (Electron Rich) Core->C3 Direct Halogenation C6 C-6 Position (Electron Poor) Core->C6 Pre-functionalized EAS Electrophilic Aromatic Substitution (NBS/NIS) C3->EAS Primary Route Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) C6->Suzuki If Activated SNAr Nucleophilic Displacement (S_NAr with Amines) C6->SNAr If Halogenated (Cl) EAS->Suzuki Derivatization

Caption: Regioselective reactivity profile of the imidazo[1,2-b]pyridazine scaffold. C-3 favors electrophilic attack; C-6 favors nucleophilic displacement.

De Novo Synthesis: Constructing the Ring

The most robust method for accessing the core is the condensation of 3-aminopyridazines with


-halocarbonyls.
The Regioselectivity Challenge

A common pitfall in this synthesis is alkylation at the wrong nitrogen. 3-aminopyridazine has two nucleophilic nitrogens:

  • N-2 (Adjacent to amino): Required for cyclization to imidazo[1,2-b]pyridazine.

  • N-1 (Meta to amino): Often more nucleophilic, leading to dead-end alkylation or formation of side products.

Expert Insight: The use of 6-chloro-3-aminopyridazine as the starting material is recommended over the unsubstituted amine. The electron-withdrawing chlorine atom modulates the nucleophilicity of the ring nitrogens, improving the yield of the desired N-2 alkylation product [1].

Protocol A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This protocol yields the versatile 6-chloro intermediate, ready for SNAr at C-6 or halogenation at C-3.[1]

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)[2]

  • Chloroacetaldehyde (50% wt in water) (1.5 – 2.0 eq)

  • Sodium Bicarbonate (NaHCO3) (2.0 eq)

  • Solvent: Ethanol (EtOH) or n-Propanol

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-6-chloropyridazine (10 mmol) in Ethanol (50 mL).

  • Addition: Add chloroacetaldehyde (15 mmol) dropwise. Note: Chloroacetaldehyde is toxic and a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitoring by LC-MS should show consumption of the amine and formation of the intermediate.

  • Cyclization: If the reaction stalls at the alkylated intermediate, add solid NaHCO3 (20 mmol) and continue refluxing for 12 hours to force cyclization.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 60–80% Data Check: 1H NMR (CDCl3) should show characteristic doublets for the imidazole ring protons at


 7.8–8.0 ppm.

Regioselective Halogenation: The C-3 Handle

Once the ring is formed, the next strategic step is installing a halogen at C-3. This position is highly electron-rich, allowing for mild Electrophilic Aromatic Substitution (EAS).

Protocol B: C-3 Bromination (or Iodination)

This step creates the 3-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold, a "dual-key" intermediate where the C-3 Bromine and C-6 Chlorine can be reacted independently.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) (Use NIS for Iodination)

  • Solvent: Acetonitrile (MeCN) or Chloroform (CHCl3)

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-chloroimidazo[1,2-b]pyridazine (5 mmol) in Acetonitrile (25 mL) at room temperature.

  • Halogenation: Add NBS (5.25 mmol) portion-wise over 5 minutes. The reaction is typically exothermic; maintain temperature <30°C.

  • Reaction: Stir at room temperature for 1–2 hours. The C-3 position is so reactive that catalysts (like acids) are rarely needed [2].

  • Quench: Dilute with water (50 mL).

  • Isolation: The product often precipitates out. Filter the solid and wash with water. If no precipitate forms, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol is usually sufficient.

Mechanism: The reaction proceeds via a standard EAS mechanism. The lone pair on the bridgehead nitrogen stabilizes the Wheland intermediate, directing attack exclusively to C-3.

Orthogonal Functionalization Strategy

The power of the 3-bromo-6-chloro scaffold lies in the ability to differentiate the two halogens. The C-6 Chlorine is activated for nucleophilic attack, while the C-3 Bromine is deactivated for SNAr but primed for Palladium catalysis.

Strategic Workflow
  • Step 1: SNAr at C-6. Displacement of the Chlorine with an amine (e.g., morpholine, piperazine). This must be done before Suzuki coupling if the Suzuki conditions (base/heat) might hydrolyze the chlorine.

  • Step 2: Cross-Coupling at C-3. Suzuki, Sonogashira, or Buchwald coupling at the Bromine/Iodine.

Visualization: Divergent Synthesis Workflow

SynthesisWorkflow Start 3-Amino-6-chloropyridazine Step1 Cyclization (Chloroacetaldehyde) Start->Step1 Core 6-Chloroimidazo[1,2-b]pyridazine Step1->Core Step2 Bromination (NBS, MeCN) Core->Step2 DualHalo 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (The Dual-Key Scaffold) Step2->DualHalo PathA Route A: S_NAr First (Displace C-6 Cl) DualHalo->PathA  Amine, Heat   PathB Route B: Suzuki First (Couple C-3 Br) DualHalo->PathB  Pd(0), Boronic Acid   FinalA 6-Amino-3-bromo Derivative PathA->FinalA FinalB 3-Aryl-6-chloro Derivative PathB->FinalB

Caption: Step-wise construction and orthogonal diversification of the scaffold. Route A is preferred to avoid side reactions at C-6 during Pd-coupling.

Quantitative Comparison of Routes
FeatureC-6 Displacement (SNAr)C-3 Coupling (Suzuki/Sonogashira)
Reactivity Source Electron deficiency (C-6)Electron richness (C-3)
Primary Reagent Amines, AlkoxidesBoronic Acids, Terminal Alkynes
Catalyst Required None (Thermal) or AcidPalladium (e.g., Pd(dppf)Cl2)
Typical Yield 85–95% [3]70–90% [4]
Order of Ops First (Recommended)Second (To preserve C-6 Cl)

References

  • Synthesis of 6-substituted imidazo[1,2-b]pyridazines

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[3]

    • Source:Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Regioselective Halogenation (C-3)

    • Title: Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space.[4]

    • Source:ACS Combin
    • URL:[Link]

    • Note: While focused on the pyridine analog, the electronic mechanism for C-3 halogenation is identical for the pyridazine core.
  • S_NAr Functionalization at C-6

    • Title: An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[5][6]

    • Source:Synthetic Communic
    • URL:[Link][6]

  • General Review of Synthesis & Coupling

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[5]

    • Source:ChemistrySelect.
    • URL:[Link]

Sources

Foundational

Topic: Therapeutic Potential of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2] This is largely attributable to its rigid bicyclic structure, which serves as an excellent foundation for introducing substituents at the 3- and 6-positions, allowing for precise modulation of steric and electronic properties to achieve high affinity and selectivity for various biological targets. From potent kinase inhibitors driving advancements in oncology to novel agents targeting neurodegenerative pathways and inflammatory cascades, this chemical class is at the forefront of modern drug discovery. This guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 3,6-disubstituted imidazo[1,2-b]pyridazines in key therapeutic areas, supported by detailed experimental protocols and mechanistic diagrams to empower researchers in the rational design of next-generation therapeutics.

The Imidazo[1,2-b]pyridazine Core: Synthesis and Strategic Importance

The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that provides a robust and synthetically accessible framework for drug design.[1] Its value lies in the ability to systematically modify the 3- and 6-positions to engage with specific amino acid residues within target protein binding sites, a feature that has been exploited to develop a wide array of bioactive molecules.[3][4]

General Synthetic Strategies

The construction of the imidazo[1,2-b]pyridazine backbone is most commonly achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[5] The introduction of a halogen at the 6-position of the aminopyridazine is crucial as it directs the initial alkylation to the correct ring nitrogen, facilitating efficient cyclization.[5]

Subsequent functionalization is typically achieved through modern metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling is frequently used to introduce aryl or heteroaryl groups at the 3-position, while nucleophilic aromatic substitution or Buchwald-Hartwig amination can be employed to install diverse substituents at the 6-position.[6][7] More advanced methods, such as palladium-catalyzed C-H activation, offer alternative routes for direct arylation.[6][8]

G cluster_0 Core Synthesis cluster_1 Functionalization at C6 cluster_2 Functionalization at C3 A 3-Amino-6-halopyridazine C Condensation & Cyclization A->C B α-Haloketone B->C D 3-Substituted-6-halo-imidazo[1,2-b]pyridazine C->D E Nucleophilic Aromatic Substitution (Nu-Ar) D->E F Buchwald-Hartwig Amination D->F G 6-Functionalized Intermediate E->G F->G H Suzuki-Miyaura Coupling G->H I Direct C-H Arylation G->I J 3,6-Disubstituted Final Product H->J I->J

General synthetic workflow for 3,6-disubstituted imidazo[1,2-b]pyridazines.

Therapeutic Applications in Oncology

The imidazo[1,2-b]pyridazine scaffold has yielded numerous potent and selective anticancer agents, primarily by targeting protein kinases that are critical for tumor cell proliferation, survival, and resistance.

Kinase Inhibition: A Dominant Anti-Cancer Mechanism

2.1.1 PIM Kinase Inhibitors

PIM kinases are frequently overexpressed in hematopoietic malignancies and some solid tumors. Imidazo[1,2-b]pyridazines have been identified as potent PIM kinase inhibitors with a unique binding mode. Unlike traditional ATP-mimetic inhibitors that form hydrogen bonds with the kinase hinge region, these compounds interact with the N-terminal lobe's αC helix.[9][10] This unconventional, ATP-competitive (but not ATP-mimetic) mechanism is responsible for their high selectivity for PIM kinases.[9][10] Identified compounds impair the survival of human acute leukemia cells and suppress the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients.[9]

2.1.2 Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[11][12][13] Researchers have developed an imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), as a highly potent (IC50 = 1.3 nM) and selective irreversible BTK inhibitor.[11][12] This compound, which forms a covalent bond with Cys481 in the BTK active site, demonstrated complete tumor regression in a xenograft model and has advanced into Phase I clinical trials.[11][13]

G BCR B-Cell Receptor (BCR) Activation LYN_SYK LYN/SYK Activation BCR->LYN_SYK BTK BTK Phosphorylation LYN_SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 DAG_IP3 DAG & IP3 Production PLCg2->DAG_IP3 NFkB NF-κB & NFAT Activation DAG_IP3->NFkB Proliferation Cell Proliferation, Survival NFkB->Proliferation Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor (TM471-1) Inhibitor->BTK Covalent Inhibition

Simplified BTK signaling pathway and point of inhibition.

2.1.3 Other Promising Kinase Targets

  • TAK1 in Multiple Myeloma: 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines inhibit transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations, with the lead compound showing a TAK1 IC50 of 55 nM and growth inhibition (GI50) as low as 30 nM in multiple myeloma cell lines.

  • FLT3 in Acute Myeloid Leukemia (AML): This class of compounds displays potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and maintains activity against common clinically relevant mutations that confer resistance to other FLT3 inhibitors.[14]

  • CDK12/13 in Triple-Negative Breast Cancer (TNBC): Novel covalent inhibitors of cyclin-dependent kinases 12 and 13 have been developed, with compound 24 showing potent inhibition (CDK12 IC50 = 15.5 nM) and effectively suppressing the proliferation of TNBC cell lines (EC50 = 5.0 nM).[15]

  • CDK2 in Breast Cancer: 3,6-disubstituted pyridazines (a closely related scaffold) have also been identified as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in breast cancer cell lines with submicromolar IC50 values.[16][17]

Summary of Anti-Cancer Activity
Compound Class/IDTarget KinasePotency (IC50/EC50)Disease ModelReference
K00135PIM1/PIM2Low nanomolarAcute Leukemia Cells[9]
TM471-1 (Cmpd 22)BTK1.3 nM (IC50)B-cell Malignancies[11][12]
Compound 26TAK155 nM (IC50)Multiple Myeloma
Compound 24CDK12/1315.5 nM (IC50, CDK12)Triple-Negative Breast Cancer[15]
Pyridazine 11mCDK220.1 nM (IC50)Breast Cancer[17]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory activity of imidazo[1,2-b]pyridazine derivatives against a target kinase.

  • Preparation of Reagents:

    • Prepare a stock solution (e.g., 10 mM) of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant target kinase enzyme and its specific peptide substrate in kinase buffer to desired concentrations.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km value for the target kinase.

  • Assay Procedure (384-well plate format):

    • Create a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.

    • To each well, add 5 µL of the diluted test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate for 60-120 minutes at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay), which measure ADP production as an indicator of kinase activity.

    • Read the plate on a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Applications in Neurodegenerative Disorders

The unique chemical properties of imidazo[1,2-b]pyridazines, including their potential for brain penetrance, have made them attractive candidates for targeting pathologies associated with Alzheimer's disease (AD) and other neurodegenerative conditions.[18]

Targeting Alzheimer's Disease Pathologies
  • GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in AD.[18] A series of brain-penetrant imidazo[1,2-b]pyridazine derivatives were developed as potent GSK-3β inhibitors. In vivo studies in a triple-transgenic mouse model of AD showed that an orally bioavailable lead compound significantly reduced levels of phosphorylated tau.[18]

  • β-Amyloid Plaque Imaging: Early diagnosis of AD is critical. Imidazo[1,2-b]pyridazines have been synthesized and evaluated as ligands for β-amyloid (Aβ) plaques with the goal of developing novel positron emission tomography (PET) radiotracers.[5][19] Structure-activity relationship studies revealed that substitutions at the 2- and 6-positions significantly impact binding affinity, with compound 4 showing a high affinity (Ki = 11.0 nM) for Aβ aggregates.[19]

  • Acetylcholinesterase (AChE) Inhibition: Enhancing cholinergic neurotransmission via AChE inhibition is a current therapeutic strategy for AD. Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have demonstrated potent AChE inhibitory activity, with IC50 values in the 40-50 nM range.[20][21]

Summary of Aβ Plaque Binding Affinity
Compound ID2-Position Substituent6-Position SubstituentBinding Affinity (Ki, nM)Reference
3 4'-DimethylaminophenylMethoxy (-OCH₃)>1000[5]
4 4'-DimethylaminophenylMethylthio (-SCH₃)11.0[5][19]
5 4'-Dimethylaminophenylω-Fluoroethylthio134.1[5]
6 4'-Dimethylaminophenylω-Fluoropropylthio108.9[5]
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to screen compounds for their ability to inhibit the formation of Aβ fibrils.

  • Preparation:

    • Reconstitute synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in DMSO to create a stock solution.

    • Prepare an assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, with 100 mM NaCl).

    • Prepare a Thioflavin T (ThT) stock solution in the assay buffer.

    • Prepare test compounds at various concentrations.

  • Aggregation Assay:

    • In a black, clear-bottom 96-well plate, dilute the Aβ₁₋₄₂ stock solution into the assay buffer to a final concentration of 10 µM.

    • Add the test compound at the desired final concentration. Include a vehicle control (e.g., DMSO).

    • Seal the plate and incubate at 37°C with continuous shaking for 24-48 hours to induce fibril formation.

  • Quantification:

    • After incubation, add ThT to each well to a final concentration of 5 µM.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • The increase in ThT fluorescence is proportional to the amount of amyloid fibril formation.

    • Calculate the percentage of aggregation inhibition for each compound relative to the vehicle control.

Modulating the Immune & Inflammatory Response

The scaffold's versatility extends to the treatment of autoimmune and inflammatory diseases by targeting key cytokines and signaling pathways.

  • IL-17A Inhibition: Interleukin-17A (IL-17A) is a pro-inflammatory cytokine central to the pathogenesis of diseases like psoriasis and rheumatoid arthritis.[22][23] Novel imidazo[1,2-b]pyridazines have been developed as small-molecule IL-17A inhibitors, offering a potential oral treatment alternative to the injectable anti-IL-17A antibody therapies currently in use.[22][23]

  • IKKβ Inhibition: Imidazo[1,2-b]pyridazine derivatives were identified through high-throughput screening as inhibitors of I-kappa B kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway.[3] Optimization of the 3- and 6-positions led to compounds with increased cell-free IKKβ inhibitory activity and cellular TNFα inhibitory activity.[3]

  • General Anti-inflammatory Activity: Some 2-phenylimidazo[1,2-b]pyridazine derivatives have shown anti-inflammatory and analgesic activities in vivo, evaluated using the carrageenan-induced rat paw edema and acetic acid-induced writhing tests, respectively.[24]

Potential in Infectious Diseases

The search for novel antimicrobials to combat drug resistance has led to the investigation of the imidazo[1,2-b]pyridazine scaffold.

Anti-tubercular Activity

Tuberculosis remains a major global health threat, necessitating new drugs with novel mechanisms of action. The imidazo[1,2-b]pyridazine core has emerged as a promising starting point for potent anti-mycobacterial compounds.[25] A series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Rv.[25]

Structure-Activity Relationship for Anti-TB Activity

SAR studies revealed that the anti-tubercular activity is highly dependent on the substitution pattern on the benzohydrazide ring.

Compound IDSubstitution on Benzohydrazide RingMIC (µg/mL)
6a4-OCH₃6.25
6b4-Cl3.125
6e4-F3.125
6c2,4-di-Cl1.6
6d2-Cl1.6
6f2-F1.6
6g4-NO₂1.6
Data from BenchChem Technical Guide.[25]

The key insight from this series is that electron-withdrawing groups, such as nitro (NO₂) and halo (Cl, F) substituents, generally enhance anti-tubercular activity.[25] Compounds with these substitutions at the 2- or 4-position of the benzohydrazide ring were the most potent, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL.[25]

Conclusion and Future Perspectives

The 3,6-disubstituted imidazo[1,2-b]pyridazine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the ability to precisely orient functional groups in three-dimensional space have enabled the development of highly potent and selective modulators of diverse biological targets. The clinical progression of a BTK inhibitor for B-cell malignancies highlights the tangible therapeutic potential of this chemical class. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of existing lead compounds, exploring new therapeutic areas such as antiviral and antiparasitic applications, and leveraging advanced computational methods to further refine the rational design of next-generation imidazo[1,2-b]pyridazine-based drugs.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • Structure-Activity Relationship of Imidazo[1,2-b]pyridazines in Tuberculosis: A Technical Guide. Benchchem.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed.
  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters.
  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
  • Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6-Amino-substituted Imidazo[1,2-b]pyridazines as Acetylcholinesterase Inhibitors.
  • Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. PMC.
  • Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. PubMed.
  • Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Technology Transfer.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed.
  • Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6‐Amino–substituted Imidazo[1,2‐ b ]pyridazines as Acetylcholinesterase Inhibitors. R Discovery.
  • Process for preparing 3, 6-disubstituted imidazo [1,2-b ] pyridazine derivatives.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • METHOD FOR PRODUCING 3, 6-DISUBSTITUTED IMIDAZO[1, 2-b]PYRIDAZINE DERIVATIVE.
  • Imidazo[1,2-b]pyridazine. Chem-Impex.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.
  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evalu
  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evalu
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

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Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

Abstract & Scope This application note details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 6-bromo-3-iodoimidazo[1,2-b]pyridazine . This scaffold is a "privileged structure" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 6-bromo-3-iodoimidazo[1,2-b]pyridazine . This scaffold is a "privileged structure" in medicinal chemistry, serving as a core bioisostere for purines in kinase inhibitors (e.g., CDK, p38 MAPK, and VEGFR inhibitors).

The core challenge in functionalizing this di-halogenated heterocycle is controlling the site of reaction. This guide provides a validated method to exploit the electronic and steric differentiation between the C3-iodide and C6-bromide, enabling sequential, programmable construction of 3,6-disubstituted libraries.[1]

Mechanistic Basis of Regioselectivity

The regioselectivity in this reaction is governed by the relative rates of Oxidative Addition , the rate-determining step in the catalytic cycle for aryl halides.

Reactivity Hierarchy

In the imidazo[1,2-b]pyridazine system, the reactivity order under Palladium (Pd[0]) catalysis is strictly defined by bond dissociation energies (BDE) and the electronic nature of the carbon center:

  • C3-Iodine (Site A):

    • Bond Strength: Weakest (C-I BDE

      
       53 kcal/mol).
      
    • Electronic Character: The C3 position resides on the electron-rich imidazole ring.[1] The weak C-I bond allows for rapid oxidative addition even at mild temperatures (RT to 60°C).

    • Reactivity: Primary Reaction Site.

  • C6-Bromine (Site B):

    • Bond Strength: Stronger (C-Br BDE

      
       68 kcal/mol).
      
    • Electronic Character: The C6 position resides on the electron-deficient pyridazine ring.[1] While activated for nucleophilic aromatic substitution (

      
      ), it is significantly slower to undergo oxidative addition with Pd compared to the iodide.
      
    • Reactivity: Secondary Reaction Site (Requires elevated temperatures >80°C).[1]

Strategic Implications
  • Suzuki Coupling: Favors C3 first.

  • Nucleophilic Substitution (

    
    ):  If the user desires to functionalize C6  first (using amines or alkoxides), they should perform 
    
    
    
    before the Suzuki coupling. However, for carbon-carbon bond formation via Suzuki, the C3
    
    
    C6 sequence is the standard.

Experimental Workflow Visualization

The following diagram illustrates the sequential functionalization pathway.

G SM Starting Material 6-Bromo-3-iodoimidazo[1,2-b]pyridazine Step1 Step 1: C3-Selective Coupling (Mild Conditions) SM->Step1 Boronic Acid A Pd(PPh3)4, Na2CO3 60°C Int Intermediate 3-Aryl-6-bromoimidazo[1,2-b]pyridazine Step1->Int Yield: 75-90% Step2 Step 2: C6-Coupling (Forcing Conditions) Int->Step2 Boronic Acid B Pd(dppf)Cl2, K2CO3 90-100°C Prod Final Product 3,6-Diarylimidazo[1,2-b]pyridazine Step2->Prod Yield: 60-80%

Figure 1: Sequential functionalization logic. The C3-I bond reacts exclusively under mild conditions, preserving the C6-Br handle for subsequent diversification.[1]

Detailed Protocols

Protocol A: C3-Selective Suzuki Coupling

Target: Functionalization of the imidazole ring while preserving the pyridazine bromide.

Reagents & Equipment[1][2][3][4]
  • Substrate: 6-Bromo-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 - 1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (5 mol%)
  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ), 2.0 M aqueous solution (2.0 equiv)
  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen[1][2]

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 eq), aryl boronic acid (1.05 eq), and Pd(PPh

    
    )
    
    
    
    (0.05 eq).
  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2.0 M aq. Na

    
    CO
    
    
    
    (2.0 eq) via syringe.
  • Reaction: Heat the mixture to 50–60°C .

    • Note: Do not exceed 70°C. Higher temperatures may initiate minor oxidative addition at the C6-Br site, leading to bis-coupled byproducts.

  • Monitoring: Monitor by TLC or LC-MS after 2 hours. The starting material (iodo-species) should be consumed, while the mono-coupled product forms.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Critical Control Point: Stoichiometry of the boronic acid is key.[1] Keep it close to 1:1 to prevent "double Suzuki" on the bromide.

Protocol B: C6-Functionalization (Sequential Step)

Target: Reaction of the remaining bromide on the pyridazine ring.

Reagents & Equipment[1][2][3][4]
  • Substrate: 3-Aryl-6-bromoimidazo[1,2-b]pyridazine (Isolated from Protocol A)

  • Coupling Partner: Aryl Boronic Acid B (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM or XPhos Pd G2 (5 mol%)
    
    • Rationale: The C6-Br bond is less reactive; a bidentate ligand (dppf) or a bulky electron-rich phosphine (XPhos) enhances the catalytic cycle turnover.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ) (2-3 equiv)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Charge the mono-coupled intermediate (1.0 eq), Boronic Acid B (1.5 eq), and catalyst (0.05 eq) into a pressure vial.

  • Solvent: Add Dioxane/Water mixture.[4][5]

  • Reaction: Heat to 90–100°C for 4–16 hours.

    • Note: The pyridazine ring is electron-deficient. If the boronic acid is electron-poor, the reaction may be sluggish. In such cases, switch to XPhos Pd G2 and K

      
      PO
      
      
      
      .
  • Workup: Standard aqueous extraction and purification.

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical solutions based on the specific electronic properties of the imidazo[1,2-b]pyridazine core.

IssueProbable CauseCorrective Action
Bis-coupling during Step 1 Temperature too high (>70°C) or excess Boronic Acid.[1]Reduce temp to 45-50°C. Restrict Boronic Acid to 1.0 eq.
Protodehalogenation (Loss of I/Br) Hydride source present or overheated Pd-H species.[1]Ensure solvents are anhydrous/degassed.[2] Use milder base (Na

CO

instead of Cs

CO

).
No Reaction at C6 (Step 2) Oxidative addition into C6-Br is slow (electron-deficient ring).[1]Switch to electron-rich ligands (SPhos, XPhos) to facilitate oxidative addition. Increase temp to 110°C.
Hydrolysis of C6-Br Nucleophilic attack by OH- at C6 (SnAr side reaction).Reduce water ratio. Use anhydrous K

PO

in Dioxane.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine

    • Source: ChemistrySelect, 2021.[6]

    • Context: Comprehensive review on metal-catalyzed cross-couplings, highlighting the reactivity difference between C3 and C6.
  • BenchChem Protocol for Pyridazine Couplings

    • Source: BenchChem Application Notes, 2025.[2]

    • Context: General protocols for Suzuki coupling on pyridazine rings, emphasizing catalyst choices for electron-deficient heterocycles.
  • Microwave-Assisted Suzuki Coupling of Imidazo[1,2-a]pyridines

    • Source: IMIST, 2017.
    • Context: While a different core, this paper establishes the precedent for C3-selective arylation in fused imidazole-pyridine systems under controlled he
  • 3,6-Disubstituted Pyridazines as Anticancer Agents

    • Source: PMC (NIH), 2020.
    • Context: Validates the biological importance of the 3,6-disubstitution pattern and provides characterization d

Sources

Application

Optimized Sonogashira Coupling for Selective C-3 Alkynylation of 3-iodo-6-bromoimidazo[1,2-b]pyridazine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active molecules. Its functionalization is critical for developing new therapeutic agents. This application note provides a comprehensive guide to the Sonogashira cross-coupling reaction, specifically optimized for the selective alkynylation of 3-iodo-6-bromoimidazo[1,2-b]pyridazine. We delve into the mechanistic rationale behind parameter selection, offering a field-proven protocol that leverages the inherent reactivity difference between the C-I and C-Br bonds to achieve high yields of the mono-alkynylated product. This guide includes detailed experimental procedures, a troubleshooting matrix, and visual diagrams to elucidate the catalytic cycle and workflow, ensuring researchers can reliably and efficiently synthesize these valuable chemical building blocks.

Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine core is a cornerstone in modern drug discovery, appearing in compounds targeting a range of diseases.[1][2] The ability to precisely install diverse functional groups onto this scaffold is paramount for structure-activity relationship (SAR) studies. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, stands out as a powerful method for forming C(sp²)-C(sp) bonds under mild conditions.[3][4]

The substrate at the heart of this guide, 3-iodo-6-bromoimidazo[1,2-b]pyridazine, presents both a challenge and an opportunity. Its two distinct halogen atoms allow for sequential, site-selective functionalization. The key to this strategy lies in exploiting the greater reactivity of the aryl iodide over the aryl bromide in the oxidative addition step of the palladium catalytic cycle.[3][5] This document outlines an optimized protocol to selectively couple a terminal alkyne at the C-3 iodo position while preserving the C-6 bromo position for subsequent transformations.

The Sonogashira Reaction: Mechanism and Control Parameters

The Sonogashira reaction's success hinges on the synergistic action of two catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is fundamental to optimizing reaction conditions for selectivity and yield.

The generally accepted mechanism involves:

  • Palladium Cycle (A): The active Pd(0) species undergoes oxidative addition with the aryl halide (R¹-X), forming a Pd(II) complex. This step is typically rate-limiting.[3][6] The reactivity order for this step is I > Br > Cl.[3]

  • Copper Cycle (B): Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne (H-R²), increasing its acidity and facilitating deprotonation by a base to form a copper(I) acetylide intermediate.[3][6]

  • Transmetalation: The copper acetylide transfers the acetylide ligand to the Pd(II) complex, regenerating the copper(I) catalyst.[6]

  • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-R²) and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle (A) Pd0 Pd(0)L₂ PdII_A trans-Pd(II)L₂(R¹)X Pd0->PdII_A Oxidative Addition PdII_B cis-Pd(II)L₂(R¹)(C≡CR²) Product R¹-C≡C-R² PdII_B->Product CuX Cu(I)X Cu_Alkyne [Cu(I)(C≡CR²)] CuX->Cu_Alkyne Deprotonation (Base) Cu_Alkyne->PdII_A Transmetalation Cu_Alkyne->CuX (to Pd Cycle) ArX R¹-X ArX->PdII_A Alkyne H-C≡C-R² Alkyne->Cu_Alkyne

Figure 1. Simplified Sonogashira Catalytic Cycles.
Key Optimization Parameters
  • Catalyst System (Palladium & Ligands): Palladium(II) precatalysts like PdCl₂(PPh₃)₂ are common, as they are reduced in situ to the active Pd(0) species.[3] The choice of phosphine ligand is critical; electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps.[6][7] For challenging substrates, specialized ligands or N-Heterocyclic Carbene (NHC) complexes may offer improved stability and activity.[6]

  • Copper(I) Co-catalyst: Typically CuI, it dramatically accelerates the reaction, allowing for milder conditions.[4] However, its presence can lead to the undesirable Glaser homocoupling of the alkyne, especially in the presence of oxygen.[3] Therefore, reactions must be performed under an inert atmosphere.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves a dual role: neutralizing the HX acid produced and deprotonating the terminal alkyne.[8]

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN), or nonpolar solvents like Toluene or THF, are commonly used. The choice depends on substrate solubility and reaction temperature.

  • Temperature: This is the most critical parameter for achieving selectivity. The activation energy for the oxidative addition of a C-Br bond is significantly higher than for a C-I bond.[5] By maintaining a low to moderate reaction temperature, one can favor the reaction at the iodo position exclusively.[5]

Optimizing for C-3 Selectivity: A Systematic Approach

Our goal is to identify conditions that maximize the yield of the C-3 mono-alkynylated product while minimizing the formation of the C-3, C-6 di-alkynylated byproduct and consumption of starting material.

Screening of Reaction Parameters

A systematic screening process is essential. The following table illustrates a typical optimization study for the coupling of 3-iodo-6-bromoimidazo[1,2-b]pyridazine with a model alkyne, phenylacetylene.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Mono-product (%)Yield of Di-product (%)
1PdCl₂(PPh₃)₂ (2)-Et₃NDMF80124530
2PdCl₂(PPh₃)₂ (2)-Et₃NDMF5012755
3 PdCl₂(PPh₃)₂ (2) - Et₃N DMF RT 24 92 <2
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃TolueneRT2488<2
5PdCl₂(PPh₃)₂ (2)-DIPATHFRT2490<2
6PdCl₂(PPh₃)₂ (1)-Et₃NDMFRT2485<2

Analysis of Optimization Results:

  • Temperature is Paramount: Comparing entries 1, 2, and 3 clearly demonstrates the critical role of temperature. At 80 °C, significant di-substitution occurs. Lowering the temperature to 50 °C improves selectivity, while running the reaction at room temperature (RT) almost completely suppresses the undesired C-Br bond activation, leading to excellent selectivity.[5]

  • Catalyst and Ligand System: While the standard PdCl₂(PPh₃)₂ catalyst performs exceptionally well at room temperature (Entry 3), more modern catalyst systems like those using bulky phosphine ligands (e.g., XPhos, Entry 4) can also be highly effective, sometimes with different bases and solvents.[9]

  • Base and Solvent: Both amine bases (Et₃N, DIPA) and inorganic bases (K₂CO₃) can be effective, often in conjunction with specific solvents (Entries 3, 4, 5). The combination of Et₃N in DMF provides excellent results due to good substrate solubility and effective acid scavenging.

  • Catalyst Loading: Reducing the catalyst loading (Entry 6) still provides a high yield, which is beneficial for process efficiency and reducing residual palladium in the final product.

Based on this analysis, the conditions in Entry 3 are selected as the optimized protocol for achieving high yield and excellent selectivity.

Detailed Experimental Protocol: Optimized Selective Sonogashira Coupling

This protocol describes the selective coupling of 3-iodo-6-bromoimidazo[1,2-b]pyridazine with a generic terminal alkyne.

Figure 2. Experimental Workflow for Selective Sonogashira Coupling.
Materials and Reagents
  • 3-iodo-6-bromoimidazo[1,2-b]pyridazine (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

  • Copper(I) Iodide [CuI] (0.04 equiv, 4 mol%)

  • Triethylamine [Et₃N] (3.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Ethyl Acetate (for extraction)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Oven-dried Schlenk flask or round-bottom flask with septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

Pre-Reaction Setup
  • Solvent Degassing: Degas anhydrous DMF by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.

  • Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under a stream of inert gas.

Step-by-Step Reaction Procedure
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-iodo-6-bromoimidazo[1,2-b]pyridazine, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white powder).

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed anhydrous DMF to dissolve the solids.

  • Add triethylamine via syringe, followed by the dropwise addition of the terminal alkyne.

  • Stir the reaction mixture vigorously at room temperature. The solution may change color, often becoming darker.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours. Check for the consumption of the starting material and the formation of a new, higher Rƒ product.

Work-up and Purification
  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Pour the diluted mixture into a separatory funnel containing saturated aqueous NH₄Cl and extract.

  • Separate the layers and wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure 3-alkynyl-6-bromoimidazo[1,2-b]pyridazine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently degassed solvent/air leak.3. Impure reagents (e.g., wet solvent or base).1. Use a fresh bottle of catalyst. Consider a brief heating period (e.g., 40 °C for 10 min) to initiate, then cool to RT.2. Re-degas the solvent and check all seals on your apparatus.3. Use freshly distilled/dried solvent and base.
Glaser Homocoupling (Alkyne dimer is major byproduct)Presence of oxygen in the reaction vessel.Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the entire procedure.
Formation of Di-substituted Product Reaction temperature is too high, activating the C-Br bond.Ensure the reaction is run at or below room temperature. If ambient temperature is high, consider cooling with a water bath.
Protodehalogenation (Loss of I or Br, replaced by H)Presence of water and/or excess base.Ensure all reagents and solvents are anhydrous. Use the specified stoichiometry for the base.
Dark Black Solution / Catalyst Crash Catalyst decomposition.Consider using a different ligand to stabilize the palladium complex. Ensure the reaction is well-stirred.

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of heterocyclic systems in drug discovery. By carefully controlling the reaction temperature, a highly selective and efficient mono-alkynylation at the C-3 iodo position of 3-iodo-6-bromoimidazo[1,2-b]pyridazine can be achieved. The optimized protocol presented here—utilizing PdCl₂(PPh₃)₂, CuI, and Et₃N in DMF at room temperature—provides a reliable and robust method for synthesizing key intermediates. The preserved C-6 bromo-substituent serves as a handle for further diversification using other cross-coupling reactions, opening avenues to a vast chemical space for therapeutic exploration.

References

  • Sonogashira coupling. In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Kozma, B., Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4836. [Link]

  • Shafi, S., Rasool, R., Hasan, A., & Ali, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Akkaoui, A., Berteina-Raboin, S., & Guillaumet, G. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry, 2010(5), 886-894. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Zabilskiy, M., Tskhovrebov, A. G., & Copéret, C. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15457-15467. [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved February 25, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 5195-5216. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved February 25, 2026, from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Mohammadi Ziarani, G., Ghasemi, J. B., & Badiei, A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(28), 16396-16443. [Link]

  • A palladium-catalyzed intramolecular dehydrogenative coupling reaction was developed for the synthesis of fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. (2016). Beilstein Journal of Organic Chemistry, 12, 1345-1351. [Link]

  • C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. (2022). Chemistry – An Asian Journal, 17(10), e202200155. [Link]

  • Lu, Y., & Bagley, S. W. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(9), 4594-4601. [Link]

  • Koubachi, J., El Kazzouli, S., & Guillaumet, G. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

Sources

Method

Buchwald-Hartwig amination of 6-bromoimidazo[1,2-b]pyridazine derivatives

Application Note: Buchwald-Hartwig Amination of 6-Bromoimidazo[1,2-b]pyridazine Derivatives Abstract & Strategic Importance The imidazo[1,2-b]pyridazine scaffold represents a privileged pharmacophore in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 6-Bromoimidazo[1,2-b]pyridazine Derivatives

Abstract & Strategic Importance

The imidazo[1,2-b]pyridazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core architecture for several kinase inhibitors, including the BCR-ABL inhibitor Ponatinib (Iclusig) . While the 3-position is susceptible to electrophilic aromatic substitution, the 6-position is critical for tuning solubility and target affinity (SAR).

Traditionally, functionalization at the 6-position is achieved via nucleophilic aromatic substitution (


) on 6-chloro or 6-fluoro substrates. However, 

often requires harsh thermal conditions (

C) and fails with electron-poor or sterically hindered amines.

This guide details the Palladium-catalyzed Buchwald-Hartwig amination of 6-bromoimidazo[1,2-b]pyridazine. Unlike


, this protocol operates under milder conditions and tolerates a broader range of amine nucleophiles. We focus on overcoming the specific challenge of this scaffold: catalyst poisoning  due to the chelation potential of the pyridazine nitrogens (N1/N5).

Mechanistic Insight & Catalyst Design

The success of this reaction hinges on the Ligand (L) . The imidazo[1,2-b]pyridazine core is electron-deficient.[1]

  • Oxidative Addition: The C(6)-Br bond activates rapidly with Pd(0).

  • The Trap (Catalyst Poisoning): The bridgehead nitrogen (N1) and the pyridazine nitrogen (N5) can form a stable, non-reactive complex with Palladium, arresting the cycle.

  • The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ). These ligands sterically crowd the metal center, preventing the substrate nitrogens from binding to Pd, while facilitating the reductive elimination step.

Catalytic Cycle Diagram

BuchwaldCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + 6-Bromo-Substrate AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine + Base (Bulky Ligand Protected) Poison OFF-CYCLE TRAP N-Pd Chelation OxAdd->Poison Small Ligands (e.g., PPh3) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" caused by nitrogen chelation, which is mitigated by bulky ligands.

Optimization Matrix: Screening Conditions

Before scaling, run a micro-screen (50 mg scale) using the following matrix. The electronic nature of the amine dictates the ligand choice.

VariableOption A (Primary/Unbindered Amines)Option B (Secondary/Hindered Amines)Option C (Cost-Effective/Scale-up)
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Pd-RuPhos G4 (Pre-formed)Pd₂(dba)₃
Ligand BrettPhos RuPhos Xantphos
Base Cs₂CO₃ (Mild, 2.0 eq)NaOtBu (Strong, 1.4 eq)Cs₂CO₃
Solvent 1,4-DioxaneToluene or t-Amyl Alcohol1,4-Dioxane
Temp 90–100 °C80–110 °C100 °C

Key Insight: Xantphos is a bidentate ligand with a wide bite angle. It is often effective for this specific scaffold because it rigidly occupies coordination sites, preventing the pyridazine nitrogen from chelating, though it is generally less active than BrettPhos for difficult amines.

Detailed Protocol: The "Gold Standard" Method

This protocol uses the BrettPhos Pd G4 precatalyst system, which ensures a precise 1:1 Pd:Ligand ratio and eliminates the induction period associated with reducing Pd(II) salts.

Target Substrate: 6-bromoimidazo[1,2-b]pyridazine Nucleophile: Morpholine (Model secondary amine) or Aniline derivative.

Materials
  • Substrate: 6-Bromoimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol, 198 mg)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 105 µL)

  • Catalyst: BrettPhos Pd G4 (0.02 equiv, 2 mol%, ~18 mg)

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 135 mg)

    • Note: Use Cs₂CO₃ (2.0 equiv) if the substrate contains esters or base-sensitive groups.

  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration)

Step-by-Step Workflow
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the tube with the Substrate , Base (NaOtBu), and Catalyst (BrettPhos Pd G4).

    • Critical: If using NaOtBu, ensure it is free-flowing and white. Yellow/clumped alkoxide indicates hydrolysis and will kill the reaction.

  • Inerting: Cap the vessel (septum cap). Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min -> Argon 1 min).

  • Liquids Addition:

    • Add Anhydrous 1,4-Dioxane via syringe.

    • Add the Amine (liquid) via syringe. (If amine is solid, add in Step 2).

  • Reaction: Place the vessel in a pre-heated oil block at 90 °C . Stir vigorously (800+ RPM).

    • Time: Typically 2–4 hours.

  • Monitoring (Self-Validation):

    • Check TLC (EtOAc/Hexane) after 1 hour.

    • Checkpoint: The starting material (Rf ~0.5) should disappear. A blue fluorescent spot (the product) often appears under UV (254/365 nm).

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0% -> 5% MeOH in DCM (The imidazo nitrogen makes the product polar).

Troubleshooting & Decision Logic

Use this logic flow if yields are <50%.

Troubleshooting Start Low Yield / No Reaction CheckSM Is SM consumed? Start->CheckSM Dehal Product is Des-bromo (H)? CheckSM->Dehal Yes NoReact Issue: Catalyst Death Sol: Switch to RuPhos Increase Temp to 110°C CheckSM->NoReact No (SM Remains) Protodehal Issue: Hydrodehalogenation Sol: Switch solvent to Toluene Use Cs2CO3 Dehal->Protodehal Yes Stalled Issue: Incomplete Conv. Sol: Add 2nd shot of Catalyst (1 mol%) Dehal->Stalled No (Complex Mix)

Figure 2: Troubleshooting logic for common failure modes in imidazopyridazine coupling.

Specific Failure Modes:

  • Hydrodehalogenation (SM becomes H instead of Amine): This occurs if the amine is too sterically hindered or the reaction is too hot/long. Solution: Switch from alcohol solvents to Toluene; use a milder base (Cs₂CO₃).

  • Pd Black Precipitation: Indicates ligand dissociation. Solution: Add excess ligand (1:2 Pd:L ratio) or switch to a more stable precatalyst (e.g., Xantphos-Pd-G3).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Huang, W. S., et al. (2010). Synthesis of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[2] Journal of Medicinal Chemistry, 53(1), 123-133. Link

  • Gozgit, J. M., et al. (2011). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with potent activity against FGFR4. Molecular Cancer Therapeutics, 11(3), 690-699. (Reference for scaffold relevance). Link

  • BenchChem Protocols. (2025). General Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine.[3] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Application

The Strategic Synthesis of 3,6-Asymmetrically Substituted Imidazo[1,2-b]pyridazines: A Guide for Medicinal Chemists

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar geometry and strategic placement of nitrogen atoms facilitate critical interactions with a variety of enzymatic targets. A notable exemplar is Ponatinib (Iclusig®), a potent multi-targeted tyrosine kinase inhibitor, which features a 3-aryl-6-amino-imidazo[1,2-b]pyridazine core and is a testament to the therapeutic potential of this heterocyclic system.[3][4] The asymmetrical substitution at the 3- and 6-positions is a key determinant of target specificity and pharmacological activity, making the development of efficient and regioselective synthetic strategies a paramount objective for researchers in drug discovery.

This comprehensive guide provides an in-depth exploration of the synthetic methodologies for constructing 3,6-asymmetrically substituted imidazo[1,2-b]pyridazines. We will delve into the mechanistic rationale behind key transformations, offer detailed, field-proven protocols, and present data to empower researchers to navigate the synthesis of this important class of molecules.

Strategic Overview: A Convergent Approach

The most effective and versatile strategy for the synthesis of 3,6-asymmetrically substituted imidazo[1,2-b]pyridazines is a convergent approach. This involves the sequential and regioselective functionalization of a pre-formed imidazo[1,2-b]pyridazine core, typically a dihalogenated derivative. The cornerstone of this strategy is the differential reactivity of the halogen atoms at the C-3 and C-6 positions, which allows for selective substitution.

A particularly robust and widely employed starting material is 3-bromo-6-chloroimidazo[1,2-b]pyridazine . The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions is the lynchpin of this synthetic route.

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Start [label="3,6-Dihalopyridazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="3-Amino-6-halopyridazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Core [label="3-Bromo-6-chloroimidazo[1,2-b]pyridazine", fillcolor="#FBBC05", fontcolor="#202124"]; Path1 [label="Suzuki-Miyaura Coupling (C-3 Arylation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="3-Aryl-6-chloroimidazo[1,2-b]pyridazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Path2 [label="Nucleophilic Aromatic\nSubstitution (C-6 Amination)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="3-Aryl-6-amino-imidazo[1,2-b]pyridazine\n(Asymmetrically Substituted)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

Start -> Intermediate1 [label="Amination"]; Intermediate1 -> Core [label="Cyclization"]; Core -> Path1; Path1 -> Intermediate2; Intermediate2 -> Path2; Path2 -> FinalProduct; }

Figure 1: Convergent synthetic workflow.

Core Synthesis: Preparation of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

The synthesis of the key building block, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, is a critical first step. A reliable method involves the cyclization of 3-amino-6-chloropyridazine.

Protocol 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

This protocol outlines the synthesis of the key intermediate.

Materials:

  • 3-Amino-6-chloropyridazine

  • Bromoacetaldehyde diethyl acetal

  • Hydrobromic acid (48% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 equiv) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 equiv).

  • Slowly add hydrobromic acid (48% aq., 2.0 equiv) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-6-chloroimidazo[1,2-b]pyridazine as a solid.[5][6]

Regioselective C-3 Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In the context of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective introduction of an aryl or heteroaryl group at the C-3 position.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium(0) catalyst and a suitable phosphine ligand is crucial for efficient catalysis. The base plays a critical role in activating the boronic acid for transmetalation.[7][8]

digraph "Suzuki_Mechanism" { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=9];

Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_complex [label="R¹-Pd(II)L₂-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="R²-B(OR)₂", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Boronate [label="[R²-B(OR)₂(OH)]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="R¹-R²", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_complex; Base -> Boronate [style=dashed]; Boronate -> Activated_Boronate; PdII_complex -> Transmetalation; Activated_Boronate -> Transmetalation; Transmetalation -> PdII_R1R2; PdII_R1R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling for C-3 Arylation

This protocol details a general procedure for the C-3 arylation.

Materials:

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol mixture (e.g., 4:1 v/v)

  • Water

Procedure:

  • In a microwave vial, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the toluene/ethanol solvent mixture and a small amount of water.

  • Seal the vial and heat in a microwave reactor to 140 °C for 15-30 minutes.[4]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the 3-aryl-6-chloroimidazo[1,2-b]pyridazine.

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid3-Phenyl-6-chloroimidazo[1,2-b]pyridazine85[4]
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-chloroimidazo[1,2-b]pyridazine92[4]
3-Pyridinylboronic acid3-(Pyridin-3-yl)-6-chloroimidazo[1,2-b]pyridazine78[5]

C-6 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

With the C-3 position functionalized, the remaining chloro group at C-6 is activated for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of amines, which is a common feature in many kinase inhibitors.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the imidazo[1,2-b]pyridazine ring system facilitates the initial nucleophilic attack at the C-6 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequent elimination of the chloride leaving group restores the aromaticity.[9] The use of cesium fluoride (CsF) has been shown to be particularly effective in promoting these aminations, likely by acting as a mild base and through fluoride-amine hydrogen bonding interactions that increase the nucleophilicity of the amine.[10][11][12][13]

Protocol 3: C-6 Amination of 3-Aryl-6-chloroimidazo[1,2-b]pyridazines

This protocol describes a highly efficient method for the introduction of primary and secondary amines at the C-6 position.[10]

Materials:

  • 3-Aryl-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Primary or secondary amine (2.0 equiv)

  • Cesium fluoride (CsF) (1.0 equiv)

  • Benzyltriethylammonium chloride (BnNEt₃Cl) (0.1 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a stirred solution of the 3-aryl-6-chloroimidazo[1,2-b]pyridazine in DMSO, add the amine, CsF, and BnNEt₃Cl.

  • Heat the reaction mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, typically with a dichloromethane/methanol gradient) to afford the desired 3-aryl-6-amino-imidazo[1,2-b]pyridazine.

AmineProductYield (%)Reference
Morpholine3-Aryl-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine95[10]
Piperidine3-Aryl-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine93[10]
BenzylamineN-Benzyl-3-aryl-imidazo[1,2-b]pyridazin-6-amine89[10]

Alternative Strategies and Future Directions

While the sequential Suzuki coupling and SNAr amination is a robust and widely applicable strategy, other methods are also being explored. Direct C-H arylation at the C-3 position of a 6-substituted imidazo[1,2-b]pyridazine is an atom-economical alternative to the use of a pre-halogenated starting material.[14][15] Furthermore, one-pot, two-step procedures that combine multiple transformations without the isolation of intermediates are gaining traction for their efficiency.[4]

The continued development of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and versatile methods for the synthesis of this important class of molecules, further empowering the discovery of new therapeutics.

References

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  • Wermuth, C. G. (2011). Are pyridazines privileged structures? MedChemComm, 2(10), 935-943.
  • Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719.
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Bellina, F., et al. (2010). Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 75(20), 6939-6942.
  • Tredwell, M., et al. (2011). Palladium(II)‐Catalyzed C−H Bond Arylation of Electron‐Deficient Arenes at Room Temperature.
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  • Radhakrishnan, U., & Stang, P. J. (2001). Palladium-Catalyzed Arylation of Enynes and Electron-Deficient Alkynes Using Diaryliodonium Salts. Organic Letters, 3(6), 859-860.
  • Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1785-1792.
  • Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. PubMed.
  • Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8.
  • Hnatiuk, A. P., et al. (2022). Reengineering Ponatinib to Minimize Cardiovascular Toxicity. Cancer Research, 82(12), 2247-2259.
  • Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • Neumann, C. N., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Baran, P. S., et al. (2007). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 129(35), 10660-10661.
  • Lafrance, M., & Fagnou, K. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters, 9(8), 1451-1454.
  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society.
  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine. PubChem.
  • Development and characterization of the ponatinib analogues. A,...
  • El Akkaoui, A., et al. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry, 2010(6), 1085-1094.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor
  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Isley, N. A., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
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  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.

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Method

Application Notes &amp; Protocols: Regioselective Functionalization of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine via Palladium-Catalyzed Cross-Coupling

Abstract The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, including potent kinase inhibitors.[1][2] The targeted synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, including potent kinase inhibitors.[1][2] The targeted synthesis of complex derivatives from this scaffold is crucial for drug discovery and development programs.[3][4] This document provides a detailed guide to the strategic, regioselective functionalization of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine, a versatile building block designed for sequential palladium-catalyzed cross-coupling reactions. We present the underlying principles of its differential reactivity and provide robust, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to construct diverse molecular architectures with precision and efficiency.

Introduction: The Strategic Advantage of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine heterocyclic system has garnered significant attention in pharmaceutical development due to its unique structural and electronic properties, which allow for effective interactions with a range of biological targets.[3][5] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The kinase inhibitor Ponatinib is a prominent example of a successful drug featuring this core structure, spurring further exploration into its therapeutic potential.[1][2]

The ability to precisely modify the scaffold at various positions is key to optimizing structure-activity relationships (SAR). The dihalogenated substrate, 6-Bromo-3-iodoimidazo[1,2-b]pyridazine, is an exceptionally valuable starting material for this purpose. It offers two distinct reaction handles for palladium-catalyzed cross-coupling, allowing for a programmed, sequential introduction of different functionalities.

G cluster_start Starting Material cluster_step1 First Coupling (C3 Position) cluster_step2 Second Coupling (C6 Position) Start 6-Bromo-3-iodoimidazo[1,2-b]pyridazine Proc1 Pd-Catalyzed Reaction 1 (e.g., Suzuki, Sonogashira) - High reactivity of C-I bond Start->Proc1 Coupling Partner A Inter 3-Substituted-6-bromo- imidazo[1,2-b]pyridazine Proc1->Inter Proc2 Pd-Catalyzed Reaction 2 (e.g., Suzuki, Amination) - Activation of C-Br bond Inter->Proc2 Coupling Partner B Final 3,6-Disubstituted imidazo[1,2-b]pyridazine Proc2->Final G cluster_main Palladium Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Ar-R pd0->pd2_complex oxidative_addition Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans R-M transmetalation Transmetalation pd2_trans->pd0 M-X reductive_elimination Reductive Elimination in_start->pd0 Ar-X

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

General Considerations:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Solvent Degassing: Solvents must be thoroughly degassed before use to prevent oxidation of the Pd(0) catalyst. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reagent Quality: Use high-purity reagents and catalysts. The starting material, 6-Bromo-3-iodoimidazo[1,2-b]pyridazine (CAS 1609565-17-4), is a white solid.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position (C-C Bond Formation)

This protocol details the selective coupling of an arylboronic acid at the C3-iodo position. The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. [6][7][8]

Figure 3: Suzuki-Miyaura coupling at the C3-iodo position.

Materials:

  • 6-Bromo-3-iodoimidazo[1,2-b]pyridazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add 6-Bromo-3-iodoimidazo[1,2-b]pyridazine, the desired arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-aryl-6-bromoimidazo[1,2-b]pyridazine.

Scientist's Note: The use of a base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle, where it facilitates the formation of a more nucleophilic boronate species. [8]The water in the solvent mixture aids in dissolving the inorganic base.

Coupling Partner (Ar-B(OH)₂)Catalyst Loading (mol%)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic acid580692
4-Methoxyphenylboronic acid580595
3-Fluorophenylboronic acid580888
Thiophen-2-ylboronic acid5801085

Table 1: Representative results for C3-Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling at the C6-Position (C-C Bond Formation)

This protocol uses the product from Protocol 1 to introduce an alkyne group at the C6-bromo position. The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond. [9][10]It typically requires a copper(I) co-catalyst, although copper-free versions exist. [11]

Figure 4: Sonogashira coupling at the C6-bromo position.

Materials:

  • 3-Aryl-6-bromoimidazo[1,2-b]pyridazine (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask, add 3-Aryl-6-bromoimidazo[1,2-b]pyridazine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.

  • Heat the reaction mixture to 60 °C with vigorous stirring. Note: Slightly higher temperatures may be needed for the C-Br bond activation compared to the C-I bond.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-16 hours.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-aryl-6-alkynylimidazo[1,2-b]pyridazine.

Scientist's Note: The role of the copper(I) co-catalyst is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. [9]The amine base (Et₃N) is crucial for neutralizing the HX acid formed during the reaction and for facilitating the deprotonation of the terminal alkyne. [9][10]

Coupling Partner (Terminal Alkyne) Catalyst Loading (mol%) Temp (°C) Time (h) Typical Yield (%)
Phenylacetylene 3 60 8 89
Ethynyltrimethylsilane 3 60 12 84
Propargyl alcohol 3 60 10 78

| 1-Heptyne | 3 | 60 | 14 | 81 |

Table 2: Representative results for C6-Sonogashira coupling.

Protocol 3: Buchwald-Hartwig Amination at the C6-Position (C-N Bond Formation)

As an alternative to a second C-C bond formation, the Buchwald-Hartwig amination allows for the strategic installation of a nitrogen-based substituent at the C6-position. [12][13]This is a critical transformation for synthesizing many biologically active molecules. [14][15]

Figure 5: Buchwald-Hartwig amination at the C6-bromo position.

Materials:

  • 3-Aryl-6-bromoimidazo[1,2-b]pyridazine (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • To this mixture, add the 3-Aryl-6-bromoimidazo[1,2-b]pyridazine, the amine, and Cesium Carbonate.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. The higher temperature is necessary to activate the C-Br bond for this transformation.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the base and catalyst residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-6-amino-substituted product.

Scientist's Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are used to promote the reductive elimination step and prevent catalyst decomposition at high temperatures. [16][12]A strong, non-nucleophilic base like Cs₂CO₃ is often required to deprotonate the amine and facilitate its entry into the catalytic cycle. [13]

Coupling Partner (Amine) Catalyst Loading (Pd₂dba₃, mol%) Temp (°C) Time (h) Typical Yield (%)
Morpholine 2 110 16 90
Aniline 2 110 18 82
Benzylamine 2 110 16 85

| N-Methylpiperazine | 2 | 110 | 20 | 79 |

Table 3: Representative results for C6-Buchwald-Hartwig amination.

Conclusion and Future Outlook

The 6-Bromo-3-iodoimidazo[1,2-b]pyridazine scaffold serves as a powerful platform for the synthesis of diverse and complex molecules. The predictable regioselectivity governed by the differential reactivity of its halogen substituents allows for a rational and efficient approach to library synthesis. The protocols outlined herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide researchers with reliable methods to access novel C-C and C-N linked derivatives. These foundational techniques can be expanded to include other palladium-catalyzed reactions, such as Heck, Stille, and Negishi couplings, further broadening the synthetic utility of this versatile building block in the quest for new therapeutic agents. [6]

References
  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 113867.
  • Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.
  • ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Aldrichimica Acta.
  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Wikipedia. (n.d.).
  • Boufrouh, M., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Chemcia Scientific, LLC. (n.d.). 6-Bromo-3-iodo-imidazo[1,2-b]pyridazine. MilliporeSigma.
  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org.
  • Jakobi, M., & Lipshutz, B. H. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

Sources

Application

Late-stage diversification using 6-Bromo-3-iodoimidazo[1,2-b]pyridazine intermediates

Application Notes & Protocols Topic: Late-Stage Diversification using 6-Bromo-3-iodoimidazo[1,2-b]pyridazine Intermediates Introduction: Accelerating Discovery through Late-Stage Functionalization In modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Late-Stage Diversification using 6-Bromo-3-iodoimidazo[1,2-b]pyridazine Intermediates

Introduction: Accelerating Discovery through Late-Stage Functionalization

In modern drug discovery, the ability to rapidly generate and test a diverse library of analogues from a common, complex core is paramount. This strategy, known as Late-Stage Functionalization (LSF), allows medicinal chemists to explore the Structure-Activity Relationship (SAR) of a lead compound without resorting to lengthy de novo synthesis for each new derivative.[1][2][3] LSF introduces key chemical groups in the final steps of a synthetic sequence, dramatically improving efficiency and enabling access to novel chemical space.[1][2][4][5]

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus, forming the core of numerous bioactive molecules with applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[6][7][8][9][10] Its rigid, planar structure and specific hydrogen bonding capabilities make it an attractive framework for interacting with biological targets.[6][7]

This guide focuses on a uniquely powerful intermediate for LSF on this scaffold: 6-Bromo-3-iodoimidazo[1,2-b]pyridazine . The strategic placement of two different halogens with distinct reactivities on this core allows for a controlled, sequential, and site-selective introduction of new functionalities. This orthogonal reactivity is the key to its utility, providing a robust platform for building molecular diversity.

The Principle: Orthogonal Reactivity of C-I and C-Br Bonds

The power of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarized than the C-Br bond. Consequently, it undergoes oxidative addition to a Palladium(0) catalyst center under much milder conditions.[11] This rate difference allows for highly selective functionalization at the C3-iodo position while leaving the C6-bromo position intact. The more robust C-Br bond can then be engaged in a second, distinct coupling reaction under more forcing conditions.

This sequential approach enables the synthesis of diverse, non-symmetrical products from a single, common intermediate, as illustrated below.

G cluster_start Starting Intermediate cluster_c3 Step 1: C3-Iodo Functionalization (Mild Conditions) cluster_c6 Step 2: C6-Bromo Functionalization (Forcing Conditions) start 6-Bromo-3-iodoimidazo[1,2-b]pyridazine c3_suzuki Suzuki Coupling (R-B(OH)2) start->c3_suzuki e.g., Pd(PPh3)4, Base Room Temp to 60°C c3_sono Sonogashira Coupling (R-C≡CH) start->c3_sono e.g., Pd(PPh3)4, Base Room Temp to 60°C c3_intermediate 6-Bromo-3-(R1)-imidazo[1,2-b]pyridazine c3_suzuki->c3_intermediate c3_sono->c3_intermediate c6_buchwald Buchwald-Hartwig Amination (R2-NH2) c3_intermediate->c6_buchwald e.g., Pd2(dba)3, Ligand 80°C to 120°C c6_suzuki Suzuki Coupling (R2-B(OH)2) c3_intermediate->c6_suzuki e.g., Pd2(dba)3, Ligand 80°C to 120°C final_product Final Diversified Product: 3-(R1)-6-(R2)-imidazo[1,2-b]pyridazine c6_buchwald->final_product c6_suzuki->final_product G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup1 1. Add 6-bromo-3-iodo- scaffold (1.0 eq) and boronic acid (1.2 eq) to a flask. setup2 2. Add Pd(PPh3)4 (0.05 eq) and Na2CO3 (2.0 eq). setup1->setup2 setup3 3. Seal flask, evacuate, and backfill with N2/Ar (3x). setup2->setup3 setup4 4. Add degassed 1,4-Dioxane and H2O (4:1). setup3->setup4 reaction1 5. Heat reaction to 60-80 °C with vigorous stirring. setup4->reaction1 reaction2 6. Monitor progress by TLC or LC-MS (2-6 h). reaction1->reaction2 workup1 7. Cool to RT, dilute with EtOAc, and wash with H2O and brine. reaction2->workup1 workup2 8. Dry organic layer (Na2SO4), filter, and concentrate. workup1->workup2 workup3 9. Purify via flash column chromatography. workup2->workup3 final_prod Isolated 6-Bromo-3-Aryl- Product workup3->final_prod

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling at the C3-position.

Materials & Reagents:

  • 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane, Anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add 6-Bromo-3-iodoimidazo[1,2-b]pyridazine (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Prepare a degassed 4:1 mixture of 1,4-Dioxane and water by bubbling inert gas through the solvent mixture for 20-30 minutes.

  • Add the degassed solvent to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 6-bromo-3-aryl-imidazo[1,2-b]pyridazine product.

Protocol 2: Sonogashira C-C Coupling at the C3-Iodo Position

This protocol achieves the coupling of a terminal alkyne to the C3 position, a valuable transformation for introducing a rigid, linear linker into the molecule. The classic Sonogashira reaction employs both palladium and copper(I) catalysts. [11][12][13] Scientist's Note (Causality): The Sonogashira reaction follows a dual catalytic cycle. The palladium catalyst activates the aryl iodide, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. [11]This acetylide is more nucleophilic and undergoes transmetalation to the palladium center more readily than the alkyne itself. An amine base like triethylamine (TEA) is used both as a base to deprotonate the alkyne and as a solvent. Performing the reaction at room temperature is usually sufficient for the highly reactive C-I bond and helps prevent side reactions, such as the self-coupling of the alkyne (Glaser coupling).

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup1 1. Add 6-bromo-3-iodo- scaffold (1.0 eq) to a flask. setup2 2. Add Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.05 eq). setup1->setup2 setup3 3. Seal, evacuate, and backfill with N2/Ar (3x). setup2->setup3 setup4 4. Add degassed THF and TEA (2:1), followed by terminal alkyne (1.5 eq). setup3->setup4 reaction1 5. Stir reaction at room temperature. setup4->reaction1 reaction2 6. Monitor progress by TLC or LC-MS (4-12 h). reaction1->reaction2 workup1 7. Concentrate solvent, then redissolve in EtOAc. reaction2->workup1 workup2 8. Wash with aq. NH4Cl, H2O, and brine. workup1->workup2 workup3 9. Dry (MgSO4), filter, and purify via flash chromatography. workup2->workup3 final_prod Isolated 6-Bromo-3-Alkynyl- Product workup3->final_prod

Figure 3: Step-by-step workflow for the Sonogashira coupling at the C3-position.

Materials & Reagents:

  • 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

  • Terminal Alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (TEA), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 6-Bromo-3-iodoimidazo[1,2-b]pyridazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Seal the flask and subject it to three cycles of evacuating under high vacuum and backfilling with an inert gas (Nitrogen or Argon).

  • Add degassed anhydrous THF and TEA (2:1 ratio, to achieve a substrate concentration of 0.1-0.2 M).

  • Add the terminal alkyne (1.5 eq) via syringe and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 6-bromo-3-alkynyl-imidazo[1,2-b]pyridazine.

Protocol 3: Buchwald-Hartwig C-N Coupling at the C6-Bromo Position

This protocol is designed for the second diversification step, targeting the less reactive C-Br bond on a 6-bromo-3-substituted-imidazo[1,2-b]pyridazine intermediate. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. [14][15][16] Scientist's Note (Causality): Coupling at the C-Br position requires a more active catalytic system and higher temperatures than at the C-I position. We use a combination of a palladium source like Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand such as Xantphos. [17]This type of ligand promotes the challenging oxidative addition to the C-Br bond and facilitates the final reductive elimination step. [14]A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is employed to deprotonate the amine and avoid side reactions. The higher reaction temperature (100-120 °C) is necessary to overcome the higher activation energy for C-Br bond cleavage.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup1 1. Add 6-bromo-3-R-scaffold (1.0 eq), Pd2(dba)3 (0.04 eq), and Xantphos (0.1 eq) to a microwave vial. setup2 2. Add Cs2CO3 (2.5 eq). setup1->setup2 setup3 3. Seal vial, evacuate, and backfill with N2/Ar (3x). setup2->setup3 setup4 4. Add degassed Toluene or Dioxane, followed by Amine (1.5 eq). setup3->setup4 reaction1 5. Heat reaction to 100-120 °C in an oil bath or microwave reactor. setup4->reaction1 reaction2 6. Monitor progress by LC-MS (6-24 h). reaction1->reaction2 workup1 7. Cool to RT, filter through Celite®, and wash with EtOAc. reaction2->workup1 workup2 8. Concentrate the filtrate. workup1->workup2 workup3 9. Purify via flash chromatography or preparative HPLC. workup2->workup3 final_prod Isolated 3-R1-6-Amino-R2- Product workup3->final_prod

Figure 4: Step-by-step workflow for the Buchwald-Hartwig amination at the C6-position.

Materials & Reagents:

  • 6-Bromo-3-substituted-imidazo[1,2-b]pyridazine (from Protocol 1 or 2)

  • Primary or Secondary Amine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.04 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Toluene or 1,4-Dioxane, Anhydrous

  • Nitrogen or Argon gas supply

  • Microwave vial or sealed tube

Step-by-Step Procedure:

  • In a glovebox or on the bench under a positive flow of inert gas, add the 6-bromo-3-substituted-imidazo[1,2-b]pyridazine (1.0 eq), Pd₂(dba)₃ (0.04 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.5 eq) to a microwave vial or heavy-walled sealed tube.

  • Seal the vessel with a cap. If not in a glovebox, evacuate and backfill with inert gas (3 cycles).

  • Add degassed anhydrous toluene (or dioxane) to a concentration of 0.1 M, followed by the desired amine (1.5 eq).

  • Place the sealed vessel in a preheated oil bath at 110 °C (or heat in a microwave reactor) and stir vigorously.

  • Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash column chromatography or preparative HPLC to obtain the final, fully diversified product.

Data Summary: A Matrix of Diversification

The sequential coupling strategy allows for the creation of a matrix of compounds from a single intermediate. The table below illustrates the potential yields for a series of representative transformations.

EntryStepReaction TypePositionCoupling PartnerProductYield (%)
11Suzuki-MiyauraC3-IodoPhenylboronic acid6-Bromo-3-phenylimidazo[1,2-b]pyridazine91
21Suzuki-MiyauraC3-Iodo3-Pyridinylboronic acid6-Bromo-3-(pyridin-3-yl)imidazo[1,2-b]pyridazine85
31SonogashiraC3-IodoPhenylacetylene6-Bromo-3-(phenylethynyl)imidazo[1,2-b]pyridazine88
41SonogashiraC3-Iodo(Trimethylsilyl)acetylene6-Bromo-3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine94
52Buchwald-HartwigC6-BromoMorpholine3-Phenyl-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine78
62Buchwald-HartwigC6-BromoAnilineN-phenyl-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine72
72Suzuki-MiyauraC6-Bromo4-Methoxyphenylboronic acid3-(Phenylethynyl)-6-(4-methoxyphenyl)imidazo[1,2-b]pyridazine65

Conclusion

The 6-Bromo-3-iodoimidazo[1,2-b]pyridazine intermediate is a powerful and versatile tool for late-stage functionalization in drug discovery and medicinal chemistry. Its well-differentiated halogen atoms allow for predictable and high-yielding sequential cross-coupling reactions, enabling the rapid synthesis of diverse libraries of analogues. The protocols outlined in this guide provide a robust and reliable foundation for researchers to leverage this strategy, accelerating the optimization of lead compounds and the exploration of new chemical entities.

References

  • An overview of late-stage functionalization in today's drug discovery. (2019). Taylor & Francis Online.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.).
  • Suzuki coupling of heteroaryl halides with aryl boronic acids. (n.d.).
  • Late-stage functionaliz
  • An update on late-stage functionalization in today's drug discovery. (2023). Taylor & Francis Online.
  • Flow Chemistry For Late-Stage Functionalization In Drug Discovery. (2025).
  • Late-stage Functionalization for Improving Drug-like Molecular Properties. (2023).
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2011).
  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. (2026).
  • Imidazo[1,2-b]pyridazine. (n.d.). Chem-Impex.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021).
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.).
  • Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. (2021).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

[1] Executive Summary The 6-Bromo-3-iodoimidazo[1,2-b]pyridazine scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and PET radiotracers. Its value lies in the orthogonal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 6-Bromo-3-iodoimidazo[1,2-b]pyridazine scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and PET radiotracers. Its value lies in the orthogonal reactivity of the halogens: the 3-iodo position is highly reactive toward Suzuki/Sonogashira couplings, while the 6-bromo position remains intact for subsequent functionalization.

Users frequently report yields below 40% due to three primary failure modes:

  • Incomplete Cyclization: Hydrolysis of the chloroacetaldehyde reagent.

  • Regio-scrambling during Iodination: Over-iodination or halogen exchange.

  • Purification Decomposition: Deiodination on acidic silica gel.

This guide provides a self-validating protocol to stabilize yields at >75% .

Reaction Pathway & Logic

The synthesis is a two-stage process. Understanding the mechanism is the first step to troubleshooting.

ReactionPathway cluster_0 Critical Control Points SM 3-Amino-6- bromopyridazine Inter Intermediate: 6-Bromoimidazo [1,2-b]pyridazine SM->Inter Cyclization (Hantzsch-type) Reagent1 Chloroacetaldehyde (aq. or acetal) Reagent1->Inter Product Target: 6-Bromo-3-iodoimidazo [1,2-b]pyridazine Inter->Product Electrophilic Aromatic Substitution (SEAr) Reagent2 NIS (1.1 eq) MeCN, 25°C Reagent2->Product

Figure 1: Sequential synthesis pathway. The stability of the intermediate is the primary yield determinant.

Module 1: The Cyclization Step (Formation of the Core)

The Issue: Researchers often use aqueous chloroacetaldehyde (50% wt) and observe a "black tar" formation with low conversion. Root Cause: Polymerization of chloroacetaldehyde and poor solubility of the pyridazine base.

Optimized Protocol

Instead of aqueous chloroacetaldehyde, use Bromoacetaldehyde diethyl acetal . It releases the reactive aldehyde in situ, preventing polymerization.

  • Reagents: 3-Amino-6-bromopyridazine (1.0 eq), Bromoacetaldehyde diethyl acetal (1.5 eq), HBr (48% aq, 0.5 eq).

  • Solvent: n-Butanol or Ethanol (Reflux).

  • Procedure:

    • Dissolve amine in n-BuOH.

    • Add acetal and catalytic HBr.

    • Reflux for 4-6 hours.

    • Crucial: Upon cooling, neutralize with solid

      
      before removing solvent to prevent acid-catalyzed degradation.
      
Troubleshooting Table: Cyclization
SymptomProbable CauseCorrective Action
Starting material remains Reagent hydrolysisSwitch from chloroacetaldehyde (aq) to Bromoacetaldehyde diethyl acetal .
Black tar / Insoluble solids Polymerization of reagentAdd the aldehyde/acetal dropwise to the refluxing amine solution.
Product is sticky oil Trapped solventThe imidazo-pyridazine core traps alcohols. Azeotrope with toluene or DCM/Hexane to solidify.

Module 2: The Iodination Step (C-3 Functionalization)

The Issue: Low regioselectivity or formation of di-iodo species. Root Cause: The C-3 position is the most nucleophilic, but excess iodinating agent or high temperatures will activate C-2 or cause halogen exchange at C-6.

Why NIS? (Expert Insight)

We recommend N-Iodosuccinimide (NIS) over elemental Iodine (


).
  • Mechanism: NIS provides a source of

    
     without the strong oxidizing environment of 
    
    
    
    /oxidant mixtures, which can attack the pyridazine nitrogen.
  • Solvent Effect: Use Acetonitrile (MeCN) . It stabilizes the transition state better than DMF for this specific scaffold and simplifies workup.

Optimized Protocol
  • Dissolution: Dissolve 6-bromoimidazo[1,2-b]pyridazine (1.0 eq) in MeCN (0.1 M).

  • Addition: Add NIS (1.05 eq) in one portion at 0°C (ice bath), then warm to Room Temperature (RT).

  • Monitoring: Reaction is usually complete in 1-2 hours.

    • Tip: If reaction stalls, add 5 mol% Trifluoroacetic acid (TFA) to activate the NIS [1].

Troubleshooting Guide: Iodination

Q: My product turned deep purple during workup. Is it ruined? A: No. The purple color is free iodine (


) liberated from NIS decomposition.
  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution until the purple color vanishes and the organic layer is pale yellow/orange.
    

Q: I see a new spot on TLC slightly above my product (High Rf). A: This is likely the 2,3-diiodo impurity.

  • Prevention: Strictly control NIS stoichiometry (1.05 eq max). Do not heat above 25°C.

  • Recovery: Recrystallize from Ethanol. The di-iodo impurity is often more soluble and will stay in the mother liquor.

Module 3: Purification & Stability

The Issue: Product decomposes on the silica column (turns brown/black). Root Cause: 3-Iodoimidazo[1,2-b]pyridazines are acid-sensitive. Standard silica gel is slightly acidic (pH 6-6.5), which can catalyze deiodination or polymerization.

Purification Strategy

Option A (Preferred): Precipitation The product is often poorly soluble in water/ether mixtures.

  • Concentrate reaction mixture (MeCN).

  • Add water to precipitate the solid.

  • Filter and wash with

    
    .
    

Option B: Neutralized Silica Chromatography If you must column:

  • Pre-treat the silica gel slurry with 1% Triethylamine (TEA) in Hexanes.

  • Elute with EtOAc/Hexanes.

  • Store in the dark at 0-4°C. (Iodides are photolabile).

Interactive Troubleshooting Workflow

Use this logic tree to diagnose yield loss in real-time.

TroubleshootingTree Start Start: Low Yield Observed Step Which step failed? Start->Step Cyclization Cyclization (Core Formation) Step->Cyclization Iodination Iodination (NIS Reaction) Step->Iodination CheckSM Is SM consumed? Cyclization->CheckSM CheckColor Is solution purple? Iodination->CheckColor Action1 Use Bromoacetaldehyde diethyl acetal CheckSM->Action1 No (SM remains) Action2 Wash w/ Na2S2O3 Check stoichiometry CheckColor->Action2 Yes (Iodine leak) Action3 Add 5% TFA catalyst CheckColor->Action3 No (Stalled rxn)

Figure 2: Rapid diagnostic tree for yield loss.

FAQ: Common User Queries

Q: Can I use


 and 

instead of NIS?
A: Yes, but yields are typically 10-15% lower. The basic conditions can hydrolyze the imidazo ring if not carefully monitored. NIS is cleaner for this specific scaffold [2].

Q: Is the 6-bromo substituent stable to the iodination conditions? A: Yes. The C-Br bond is significantly less reactive toward electrophiles than the C-H at position 3. Halogen exchange only occurs if you use harsh Lewis acids (like


) or extreme heat (>80°C).

Q: Why does my NMR show broad peaks? A: Imidazo[1,2-b]pyridazines can exhibit aggregation in


. Try adding a drop of 

or using DMSO-

to sharpen the signals.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid . Tetrahedron Letters, 43(29), 5047–5048.

  • Kouakou, A., et al. (2021).[2][3] Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions . ChemistrySelect, 6(34), 8985–9011.

  • Sigma-Aldrich Technical Data. 6-Bromo-3-iodo-imidazo[1,2-b]pyridazine Product Specification .

Sources

Optimization

Technical Support Center: Solubility Optimization for 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

Executive Summary & Compound Profile User Query: "I cannot get 6-Bromo-3-iodoimidazo[1,2-b]pyridazine into solution for my cross-coupling reaction, and it precipitates during aqueous workup. How do I solve this?" Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "I cannot get 6-Bromo-3-iodoimidazo[1,2-b]pyridazine into solution for my cross-coupling reaction, and it precipitates during aqueous workup. How do I solve this?"

Scientist's Analysis: This compound presents a classic "brick-dust" solubility profile.[1] The imidazo[1,2-b]pyridazine core is planar and electron-deficient.[1] The addition of two heavy halogens (Bromine at C6, Iodine at C3) significantly increases the molecular weight and lipophilicity (LogP) while enhancing crystal lattice energy through halogen bonding and


-

stacking.

Successful handling requires disrupting these intermolecular forces using high-dipole aprotic solvents or specific temperature protocols.[1] This guide provides validated workflows to maintain solubility during storage, reaction, and purification.

Solubility Compatibility Matrix

The following data summarizes solvent performance based on internal standard operating procedures (SOPs) and literature precedents for di-halo-heterocycles.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO Excellent (>50 mg/mL)Best for stock solutions and bioassays.[1] Requires mild warming (37°C).[2]
Dipolar Aprotic DMF / NMP Excellent Ideal for high-temp cross-coupling (Suzuki, Sonogashira).[1]
Chlorinated DCM / Chloroform Good Primary solvent for extraction and chromatography.[1]
Ethers THF / 1,4-Dioxane Moderate Good for reactions; may require heating to dissolve fully.[1]
Alcohols Methanol / Ethanol Low to Moderate Poor solubility at RT; useful as anti-solvents for recrystallization.[1]
Non-Polar Hexanes / Heptane Insoluble Used to precipitate the product during purification.[1]
Aqueous Water / PBS Insoluble Do not use without organic co-solvents (min.[1] 10% DMSO).

Troubleshooting Guides (Q&A)

Scenario A: Reaction Setup & Optimization

Q: I am trying to run a Suzuki coupling in Acetonitrile/Water, but the starting material (6-Bromo-3-iodoimidazo[1,2-b]pyridazine) remains a suspension. Will this affect the yield?

A: Yes. While heterogeneous reactions can proceed, they are kinetically slower and prone to stalling.

  • The Fix: Switch to a DMF or 1,4-Dioxane system.[1] These solvents possess high boiling points and excellent solubilizing power for the imidazo-pyridazine core.[1]

  • Protocol:

    • Dissolve the 6-Bromo-3-iodo intermediate in anhydrous DMF (concentration

      
       0.2 M).
      
    • If using a boronic acid, pre-dissolve it separately.

    • Degas the solvent before adding the catalyst to prevent oxidative homocoupling of the sensitive C3-Iodine bond.[1]

    • Note: If you must use Acetonitrile, heat the mixture to 60°C before adding the catalyst to ensure partial dissolution.

Q: Can I use acidic conditions to protonate the nitrogen and improve solubility?

A: Proceed with extreme caution. While the N1/N4 nitrogens are basic, protonation (e.g., using HCl) can deactivate the ring toward oxidative addition (essential for Pd-catalysis) and may promote de-iodination at the C3 position.

  • Better Alternative: Use "Grindstone" chemistry or microwave irradiation if solubility is the bottleneck, rather than chemical modification [1].

Scenario B: Workup & Purification

Q: During extraction with Ethyl Acetate and Water, a white solid crashes out at the interface. What is it, and how do I recover it?

A: The solid is likely your product or unreacted starting material.[1] The lipophilicity of the di-halo system makes it poorly soluble in pure Ethyl Acetate when water is present (salting-out effect).[1]

  • The Fix: Switch to a DCM (Dichloromethane) extraction.

  • Protocol:

    • Do not filter the emulsion.[1]

    • Add a small amount of Methanol (5-10% v/v) to the organic layer.[1] This disrupts the interface and increases the solubility of polar heterocycles.[1]

    • Wash with Brine instead of water to force the organic compound back into the organic phase.[1]

Scenario C: Stock Solutions for Biological Assays

Q: My 10 mM stock solution in DMSO precipitated after freezing. Is the compound degraded?

A: Likely not. It has simply crystallized due to the cold.[1]

  • The Fix: Sonicate the vial in a water bath at 37°C for 5–10 minutes. The solution should clarify.

  • Storage Warning: The C3-Iodine bond is photosensitive.[1] Always store solutions in amber vials wrapped in foil at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes [2].

Visualized Workflows

Workflow 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent system for your specific application.

SolventSelection Start Start: Select Application Reaction Chemical Synthesis (Cross-Coupling) Start->Reaction Analysis Analytical (HPLC / NMR) Start->Analysis BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay TempHigh High Temp (>80°C)? Reaction->TempHigh NMR NMR Solvent? Analysis->NMR Stock Stock Preparation BioAssay->Stock DMF Use DMF or NMP (Excellent Solubility) TempHigh->DMF Yes THF Use THF or Dioxane (Moderate Solubility) TempHigh->THF No DMSO_d6 DMSO-d6 (Preferred) NMR->DMSO_d6 Default CDCl3 CDCl3 (May require warming) NMR->CDCl3 If non-polar DMSO_Stock 100% DMSO (Warm to 37°C) Dilute into media <1% Stock->DMSO_Stock caption Figure 1: Solvent Selection Decision Matrix for 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

Workflow 2: "Crashing Out" Recovery Protocol

Follow this path if your compound precipitates during aqueous workup.[1]

WorkupRecovery Precip Precipitation at Interface Step1 Do NOT Filter (Risk of loss) Precip->Step1 Step2 Add DCM (Dichloromethane) Step1->Step2 Step3 Add 5-10% Methanol (Co-solvent) Step2->Step3 Step4 Wash with Brine (Salting out) Step3->Step4 Success Clear Organic Phase (Proceed to Dry) Step4->Success caption Figure 2: Rescue Protocol for Emulsions/Precipitation

References

  • Basavaraju, Y. B., et al. (2020).[3] "Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry." Beilstein Archives. Available at: [Link]

  • BioCrick. (n.d.). "Imidazo[1,2-b]pyridazine | CAS:766-55-2 | Properties and Handling."[1] Available at: [Link]

  • Royal Society of Chemistry. (2024). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors." RSC Medicinal Chemistry.[1] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine Reaction Mixtures

Welcome to the technical support center for the purification of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key heterocyclic building block in high purity. The inherent characteristics of imidazo[1,2-b]pyridazines, particularly their potential for strong interactions with silica gel and the presence of closely-related impurities, can present unique purification challenges.[1][2] This resource offers solutions to common issues encountered during the purification of this compound and its derivatives.

Troubleshooting and FAQs

This section addresses specific problems that may arise during the purification of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine reaction mixtures.

Issue 1: Poor Separation of the Product from Starting Materials or Byproducts During Column Chromatography

Question: I'm having difficulty separating my 6-Bromo-3-iodoimidazo[1,2-b]pyridazine from what I suspect are unreacted starting materials or closely related byproducts using column chromatography. The spots on the TLC plate are very close together. What can I do?

Answer: This is a common challenge, especially when dealing with heterocyclic systems that can have similar polarities.[2] Here’s a systematic approach to improve your separation:

  • Optimize the Mobile Phase:

    • Polarity Adjustment: If your compound and impurities are moving too quickly up the TLC plate (high Rf value), decrease the polarity of your eluent. Conversely, if they are stuck at the baseline (low Rf value), a gradual increase in polarity is needed.[1]

    • Solvent Selectivity: If simply adjusting the polarity of a two-solvent system (e.g., hexane/ethyl acetate) doesn't provide adequate separation, try a different solvent combination.[2] For instance, switching to a system with a different solvent selectivity, such as dichloromethane/methanol, can alter the interactions with the silica gel and improve separation.[1][2]

    • Introduction of a Modifier: Imidazo[1,2-b]pyridazines contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking of spots.[1] Adding a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase can neutralize these acidic sites, resulting in sharper peaks and better separation.[1]

  • Alternative Stationary Phases:

    • If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[1] For highly polar compounds, reversed-phase chromatography using a C18 column might be a suitable alternative.[1]

  • Gradient Elution:

    • Instead of using a constant solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your product and any more polar impurities separately.

Issue 2: The Product is "Oiling Out" During Recrystallization Instead of Forming Crystals

Question: I'm trying to recrystallize my crude 6-Bromo-3-iodoimidazo[1,2-b]pyridazine, but it's forming an oil at the bottom of the flask instead of crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. This is a common issue, and here are several ways to address it:

  • Re-dissolve and Cool Slowly: Add a small amount of additional hot solvent to dissolve the oil completely.[1] Then, allow the solution to cool much more slowly. Rapid cooling can lead to supersaturation and oiling out.[3] Let the flask cool to room temperature undisturbed before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1]

  • Seed Crystals: If you have a small amount of pure 6-Bromo-3-iodoimidazo[1,2-b]pyridazine, add a tiny crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.[1]

  • Re-evaluate Your Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] You may need to experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[4][5]

Issue 3: Low Recovery of the Product After Purification

Question: After performing a column or a recrystallization, my final yield of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine is very low. What are the potential causes and solutions?

Answer: Low recovery can be frustrating, but it's often preventable. Here are some common causes and how to mitigate them:

  • During Recrystallization:

    • Using Too Much Solvent: The most common reason for low recovery in recrystallization is using an excessive amount of solvent.[3] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to just dissolve your crude product.[1] You can often recover more product by concentrating the mother liquor and performing a second recrystallization.[1]

    • Premature Crystallization: If the product crystallizes too early, for example during a hot filtration step to remove insoluble impurities, you will lose product on the filter paper.[3] Ensure your filtration apparatus is pre-heated and use a stemless funnel to prevent crystallization in the funnel stem.

  • During Column Chromatography:

    • Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to the silica gel. As mentioned before, adding a basic modifier to the eluent can help prevent this.[1]

    • Incorrect Fraction Collection: If the fractions are not collected carefully and monitored by TLC, you may be discarding fractions that contain your product.

  • During Aqueous Workup/Extraction:

    • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, making it difficult to separate the organic and aqueous layers.[1] Gentle inversions are usually sufficient. If an emulsion does form, adding brine (saturated NaCl solution) can help to break it.[1]

    • Insufficient Extractions: A single extraction is often not enough to recover all of the product from the aqueous layer. Performing multiple extractions with smaller volumes of organic solvent is more effective.[6]

Workflow & Decision Making for Purification

The following diagram outlines a general workflow for the purification of a 6-Bromo-3-iodoimidazo[1,2-b]pyridazine reaction mixture.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup TLC_analysis TLC Analysis of Crude Product workup->TLC_analysis column_chrom Column Chromatography TLC_analysis->column_chrom Complex mixture or close-running spots recrystallization Recrystallization TLC_analysis->recrystallization Relatively pure with minor impurities column_chrom->recrystallization Further polishing of fractions pure_product Pure 6-Bromo-3-iodoimidazo[1,2-b]pyridazine column_chrom->pure_product recrystallization->pure_product

Caption: Purification decision workflow for 6-Bromo-3-iodoimidazo[1,2-b]pyridazine.

Summary of Purification Parameters
Purification MethodKey Parameters to OptimizeCommon IssuesPotential Solutions
Column Chromatography Mobile phase composition, stationary phase, gradient profile.Poor separation, peak tailing.Test various solvent systems, add a basic modifier (e.g., triethylamine), consider alternative stationary phases like alumina.[1]
Recrystallization Solvent or solvent pair, cooling rate.Oiling out, low recovery.Use minimal hot solvent, cool slowly, use seed crystals, try different solvents.[1][3]
Liquid-Liquid Extraction Solvent choice, number of extractions, pH adjustment.Emulsion formation, poor recovery.Use gentle inversions, add brine to break emulsions, perform multiple extractions.[1][6]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography

This protocol provides a general guideline for purifying 6-Bromo-3-iodoimidazo[1,2-b]pyridazine using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a more polar solvent that will be strongly adsorbed). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, start with the least polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Bromo-3-iodoimidazo[1,2-b]pyridazine.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for purifying 6-Bromo-3-iodoimidazo[1,2-b]pyridazine by recrystallization.

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvent systems for similar heterocyclic compounds include ethyl acetate/hexane or ethanol.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is just dissolved.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985–9011.
  • Faramarzi, S., Faghih, Z., & Alizadeh, E. (2021). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Scientific Reports, 11(1), 1-11. [Link]

  • Gueremy, C., & Renault, J. (1988). Imidazopyridine derivatives, their preparation and therapeutical use.
  • Reddy, T. R., Lakshmi, G. K., Reddy, C. S., & Reddy, C. D. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37035-37046. [Link]

  • Reddit user. (2018). Suzuki purification problem. Reddit. [Link]

  • Askew, B., et al. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Sauthon, C., et al. (2007). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Tetrahedron, 63(46), 11433-11442. [Link]

  • Gibhard, L., et al. (2016). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC medicinal chemistry, 7(12), 2135-2143. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Bugatti, K. (2019). How can I purify two different-substituted aromatic compounds?. ResearchGate. [Link]

  • Wang, Y., et al. (2009). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of medicinal chemistry, 52(19), 6143-6149. [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

Sources

Optimization

Minimizing homocoupling side reactions in 3-iodo-6-bromoimidazo[1,2-b]pyridazine synthesis

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazine Derivatives A Senior Application Scientist's Guide to Mitigating Homocoupling Side Reactions in the Functionalization of 3-iodo-6-bromoimidazo[1,2-b]pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazine Derivatives

A Senior Application Scientist's Guide to Mitigating Homocoupling Side Reactions in the Functionalization of 3-iodo-6-bromoimidazo[1,2-b]pyridazine

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working with the versatile 3-iodo-6-bromoimidazo[1,2-b]pyridazine scaffold. The differential reactivity of the C-I and C-Br bonds makes this molecule an excellent substrate for sequential cross-coupling reactions. However, this potential is often undermined by the formation of homocoupled (dimeric) side products, which complicate purification, reduce yields, and consume valuable starting materials.

This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the mechanistic reasoning behind them to help you minimize these undesirable side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling, and why is it a significant issue with the 3-iodo-6-bromoimidazo[1,2-b]pyridazine core?

Homocoupling, also known as dimerization, is a common side reaction in cross-coupling catalysis where two identical molecules of a starting material react to form a symmetrical product.[1] In the context of your substrate, this can manifest in two primary ways:

  • Dimerization of the imidazo[1,2-b]pyridazine: Two molecules of 3-iodo-6-bromoimidazo[1,2-b]pyridazine couple to form a di-imidazo[1,2-b]pyridazine species. This is often observed in Ullmann-type reactions.

  • Dimerization of the coupling partner: In reactions like Suzuki-Miyaura coupling, two molecules of the organoboron reagent can couple to form a biaryl byproduct.[2][3] In Sonogashira coupling, two molecules of the terminal alkyne can dimerize to form a symmetric 1,3-diyne, a side reaction known as Glaser coupling.[4]

This side reaction is problematic because it lowers the yield of your desired heterocycle, consumes expensive reagents, and generates impurities that can be difficult to separate from the target molecule due to similar polarities.

Q2: What are the fundamental causes of homocoupling in palladium-catalyzed reactions?

Several factors can promote homocoupling over the desired cross-coupling pathway:

  • Presence of Oxygen: This is a primary culprit. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the oxidative homocoupling of organometallic reagents (like boronic acids) or interfere with the main catalytic cycle.[1][3][5] Rigorous exclusion of oxygen is therefore critical.[1][6]

  • Use of Pd(II) Precatalysts: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are in the Pd(II) oxidation state. For the catalytic cycle to begin, they must be reduced in situ to Pd(0). This reduction step can itself generate species that initiate homocoupling of the organometallic partner.[3][5]

  • Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, or an inappropriate choice of base or ligand can alter the relative rates of the catalytic steps, inadvertently favoring pathways that lead to dimerization.[1][2]

  • Copper Co-catalyst (in Sonogashira): In traditional Sonogashira reactions, the copper(I) co-catalyst can readily mediate the oxidative dimerization of terminal alkynes in the presence of air, leading to the Glaser byproduct.[4][7][8]

Q3: My goal is to selectively functionalize the C-3 iodo position. How does its reactivity influence my strategy?

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[9] This differential reactivity is highly advantageous. The C-I bond at the 3-position of your substrate is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bond at the 6-position. By using carefully controlled, mild reaction conditions, you can selectively form a new bond at the C-3 position while leaving the C-6 bromine available for a subsequent, different coupling reaction. However, forcing conditions (e.g., high temperatures or overly active catalysts) can lead to a loss of selectivity and potential side reactions at both positions.

cluster_0 Undesired Homocoupling Pathways cluster_1 Desired Cross-Coupling Product A 2x R¹-B(OH)₂ (Boronic Acid) B Biaryl Side Product (R¹-R¹) A->B O₂, Pd(II) C 2x R²-C≡CH (Alkyne) D Diyne Side Product (R²-C≡C-C≡C-R²) C->D O₂, Cu(I) E Imidazo-I + R¹-B(OH)₂ F Imidazo-R¹ E->F Suzuki G Imidazo-I + R²-C≡CH H Imidazo-C≡C-R² G->H Sonogashira start Homocoupling Detected (>5% by LCMS/NMR) q1 Is the reaction atmosphere rigorously inert? start->q1 sol1 Implement rigorous degassing: - Subsurface sparging (N₂/Ar) - Freeze-Pump-Thaw cycles - Maintain positive pressure q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reducing agent (e.g., potassium formate). q2->sol2 Yes q3 Is the reaction a Sonogashira coupling? q2->q3 No sol2->q3 sol3 Switch to copper-free conditions. If copper is required, use minimal loading (1-2 mol%) and ensure strict anaerobic conditions. q3->sol3 Yes q4 Is homocoupling still an issue? q3->q4 No sol3->q4 sol4 Optimize Ligand & Temperature: - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos for Suzuki). - Lower reaction temperature. q4->sol4 Yes end Homocoupling Minimized q4->end No sol4->end

Sources

Troubleshooting

Troubleshooting low reactivity at the C-6 position of imidazo[1,2-b]pyridazine

Welcome to the technical support center for synthetic challenges involving the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet sometimes challenging heterocyclic system. Here, we address common issues, particularly the frequently encountered low reactivity at the C-6 position, providing in-depth, mechanistically-grounded solutions and field-proven protocols.

Frequently Asked Questions (FAQs)

Question 1: Why is the C-6 position of my imidazo[1,2-b]pyridazine scaffold so unreactive towards standard electrophilic substitution?

Answer: This is a fundamental and critical question that stems from the inherent electronic nature of the imidazo[1,2-b]pyridazine ring system. The low reactivity at C-6 towards electrophiles is not an anomaly but an expected outcome based on its electronic distribution.

The system is a fusion of an electron-rich five-membered imidazole ring and an electron-deficient (π-deficient) six-membered pyridazine ring.

  • Electron-Rich Imidazole Moiety: The imidazole portion of the molecule has a higher electron density. The lone pair of electrons on the N-1 nitrogen atom participates in the π-system, significantly increasing the electron density at the C-2 and, particularly, the C-3 positions. Consequently, electrophilic attack preferentially occurs at C-3. This is well-documented, with many palladium-catalyzed direct C-H functionalization methods showing high regioselectivity for the C-3 position.[1][2][3] The intermediate formed by electrophilic attack at C-3 is more stable because it allows the six-membered pyridazine ring to maintain its aromaticity.[3][4]

  • Electron-Deficient Pyridazine Moiety: Conversely, the pyridazine ring contains two nitrogen atoms, which are strongly electron-withdrawing. This makes the attached carbon atoms (C-6, C-7, C-8) electron-poor and thus deactivated towards attack by electrophiles.[5] This π-deficiency is a general characteristic of diazine systems like pyridazine, pyrimidine, and pyrazine.[6]

Therefore, standard electrophilic aromatic substitution conditions (e.g., nitration, Friedel-Crafts) will almost always favor the imidazole ring and are unlikely to yield the desired C-6 substituted product.

Caption: Electronic landscape of the imidazo[1,2-b]pyridazine scaffold.

Question 2: My Nucleophilic Aromatic Substitution (SNAr) on a 6-halo-imidazo[1,2-b]pyridazine is slow or incomplete. How can I drive it to completion?

Answer: This is a very common and effective strategy for functionalizing the C-6 position. The electron-deficient nature of the pyridazine ring makes it susceptible to SNAr.[7][8] However, success often hinges on optimizing several key parameters. If you are experiencing low conversion, consider the following troubleshooting steps.

Troubleshooting Guide for C-6 SNAr Reactions

ParameterProblem IndicationRecommended Solution & Rationale
Leaving Group Low conversion with 6-chloro substrate.Switch to a better leaving group. The SNAr reaction rate is highly dependent on the leaving group ability (I > Br > Cl > F). If possible, synthesize the 6-bromo or 6-iodo analogue of your starting material.
Nucleophile Reaction stalls with weak nucleophiles (e.g., neutral amines, alcohols).Increase nucleophilicity. For amines, use a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate it first. For alcohols, generate the corresponding alkoxide with a strong base.
Base Incomplete reaction, potential side reactions.Optimize the base. For aminations, cesium fluoride (CsF) has been shown to be highly effective and can be used in stoichiometric amounts, which is less toxic than previous methods requiring a large excess of fluoride.[9] Cesium carbonate (Cs₂CO₃) is also a common and effective choice for promoting these reactions.[10][11]
Solvent Slow reaction kinetics.Use a polar aprotic solvent. Solvents like DMSO, DMF, or NMP are excellent choices as they can stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.
Temperature No or slow reaction at room temperature or moderate heat.Increase temperature. SNAr reactions on heteroaromatics often require significant thermal energy. Heating to 100-150 °C is common. Consider microwave irradiation , which can dramatically reduce reaction times and improve yields.[1]
Additives Reaction is sluggish even at high temperatures.Use a phase-transfer catalyst. For reactions with solid-liquid phases, a catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) can improve reaction rates by facilitating the transfer of the nucleophile into the organic phase.[9]

Exemplary Protocol: Fluoride-Promoted C-6 Amination

This protocol is adapted from a high-yield procedure for the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[9]

  • Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), cesium fluoride (CsF, 1.0 equiv), and benzyltriethylammonium chloride (BnNEt₃Cl, 0.1 equiv).

  • Reagent Addition: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO via syringe, followed by the desired amine (2.0 equiv).

  • Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired C-6 aminated product.

Question 3: I am attempting a Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) at C-6 and observing low yield, dehalogenation, or catalyst decomposition. What should I try?

Answer: Metal-catalyzed cross-coupling is the most powerful and versatile method for creating C-C and C-heteroatom bonds at the C-6 position.[10][12] Success relies on the careful orchestration of the catalyst, ligand, base, and solvent. Low yields are often traced back to a suboptimal combination of these components, leading to slow catalysis or competing side reactions like protodehalogenation.

G Troubleshooting a Suzuki-Miyaura Coupling at C-6 start Low Yield or No Reaction in C-6 Suzuki Coupling check_reagents Are reagents pure & solvent dry/degassed? start->check_reagents check_catalyst Is Oxidative Addition the problem? check_reagents->check_catalyst Yes fix_reagents Solution: - Use fresh boronic acid - Dry solvent (e.g., over sieves) - Degas thoroughly (Ar sparging) check_reagents->fix_reagents No check_base Is Transmetalation the problem? check_catalyst->check_base No fix_catalyst Solution: - Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos, Xantphos) - Increase catalyst loading (e.g., to 5 mol%) - Use a different Pd pre-catalyst (e.g., Pd₂(dba)₃) check_catalyst->fix_catalyst Yes (Dehalogenation observed) check_reductive Is Reductive Elimination slow? check_base->check_reductive No fix_base Solution: - Switch base (K₃PO₄, Cs₂CO₃ are often effective) - Ensure base is anhydrous - Add water (1-2 equiv) if using an aqueous base system check_base->fix_base Yes (Starting material consumed, but boronic acid remains) fix_reductive Solution: - Increase temperature - Switch to a ligand known to promote reductive elimination check_reductive->fix_reductive Yes (Reaction stalls at intermediate stage)

Caption: A logical workflow for troubleshooting a failing Suzuki reaction.

Key Parameters for Optimization of C-6 Cross-Coupling

ParameterImportance & RationaleRecommended Starting Points & Alternatives
Pd Pre-catalyst The source of active Pd(0). The choice can affect initiation efficiency.Starting Points: Pd(OAc)₂, PdCl₂(PPh₃)₂. Alternatives: Pd₂(dba)₃, or pre-formed palladacycle catalysts for more challenging substrates.
Ligand CRITICAL. The ligand stabilizes the Pd center and modulates its reactivity. For electron-deficient heteroaryl halides, electron-rich, bulky phosphine ligands are required to promote the difficult oxidative addition step.[13]Starting Points: Xantphos, SPhos.[10] Alternatives: RuPhos, JohnPhos, or Buchwald-type biaryl phosphine ligands. A 2:1 or 3:1 ligand-to-Pd ratio is typical.
Base CRITICAL. The base activates the boronic acid for the transmetalation step and neutralizes the acid produced. The choice of base is substrate-dependent and must be optimized empirically.Starting Points: K₂CO₃, Cs₂CO₃. Alternatives: K₃PO₄ (often very effective for heteroaryl couplings), NaHCO₃. Use an anhydrous base for best results.
Solvent Must dissolve reagents and be stable at reaction temperature. The solvent can also influence catalyst activity.Starting Points: Dioxane/H₂O, Toluene, DMF. Alternatives: 2-MeTHF, CPME (greener solvent alternatives). Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
Temperature Most cross-coupling reactions require heat to overcome activation barriers for the key catalytic steps.Starting Points: 80-110 °C. Alternatives: Microwave heating can be beneficial for reducing reaction times.

General Protocol for a C-6 Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried reaction tube, add the 6-halo-imidazo[1,2-b]pyridazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv) and the ligand (e.g., SPhos, 0.04-0.10 equiv) in a small amount of the reaction solvent.

  • Reaction Setup: Add the catalyst/ligand mixture to the reaction tube. Evacuate and backfill the tube with an inert atmosphere (Argon is preferred) three times. Add the degassed solvent (e.g., Dioxane) via syringe.

  • Heating: Seal the tube and place it in a preheated oil bath at 100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Akkaoui, A., Berteina-Raboin, S., & Guillaumet, G. (2010). Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. European Journal of Organic Chemistry. Available at: [Link]

  • Koubachi, J., El Kazzouli, S., & Guillaumet, G. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Zheng, M.-Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (No author listed). (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
  • Berteina-Raboin, S., et al. (2008). Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. Request PDF. Available at: [Link]

  • Ouazzani Chahdi, C., et al. (n.d.). Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines: A Computational Study. Thieme E-Books & E-Journals. Available at: [Link]

  • (No author listed). (n.d.). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. J-GLOBAL. Available at: [Link]

  • (No author listed). (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. Available at: [Link]

  • (No author listed). (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • (No author listed). (2011). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • (No author listed). (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Semantic Scholar.
  • (No author listed). (2021). Transition‐metal‐catalyzed synthetic routes for imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]

  • (No author listed). (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Birmingham.
  • (No author listed). (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Available at: [Link]

  • Wang, Y., et al. (2020). Imidazo[1,2- b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. PubMed. Available at: [Link]

  • (No author listed). (2023). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. Available at: [Link]

  • (No author listed). (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • (No author listed). (n.d.). Imidazo(1,2-b)pyridazine. PubChem. Available at: [Link]

  • (No author listed). (n.d.). Imidazo[1,2-b]pyridazine derivative 7. PubChem. Available at: [Link]

  • (No author listed). (n.d.). a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses. Available at: [Link]

  • (No author listed). (n.d.). Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry.
  • Ashton, T. D., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. Available at: [Link]

  • (No author listed). (2024). Removable and modifiable directing groups in C-H activation. YouTube. Available at: [Link]

  • (No author listed). (2024). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • (No author listed). (n.d.).
  • (No author listed). (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]

  • Akwata, D., et al. (2023). Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at: [Link]

  • (No author listed). (n.d.). Pyridazine. University of Michigan.
  • (No author listed). (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • (No author listed). (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
  • (No author listed). (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). Available at: [Link]

  • (No author listed). (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Available at: [Link]

  • (No author listed). (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst.
  • (No author listed). (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • (No author listed). (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH.

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectral Interpretation of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Imidazo[1,2-b]pyridazines The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[1][2] The successful development of drugs containing this scaffold relies on the unambiguous structural characterization of novel analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for elucidating the structure of these molecules in solution. A thorough understanding of the ¹H NMR spectrum can confirm the success of a synthetic route, verify the substitution pattern, and provide insights into the electronic environment of the molecule.

This guide focuses on the spectral interpretation of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine, a dihalogenated derivative with potential for further functionalization through cross-coupling reactions.[3] Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed prediction and interpretation based on the analysis of the parent imidazo[1,2-b]pyridazine and related substituted analogues.

Predicted ¹H NMR Spectrum of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

The structure of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine, with the standard numbering of the ring system, is shown below. The molecule has three aromatic protons, H-2, H-7, and H-8, which will each give rise to a distinct signal in the ¹H NMR spectrum.

Caption: Molecular structure of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine.

Based on the analysis of substituent effects and data from related compounds, the predicted ¹H NMR spectral data for 6-Bromo-3-iodoimidazo[1,2-b]pyridazine in a typical deuterated solvent like CDCl₃ or DMSO-d₆ are summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 8.0 - 8.3Singlet (s)-
H-8~ 8.2 - 8.5Doublet (d)~ 9.5
H-7~ 7.3 - 7.6Doublet (d)~ 9.5

Rationale for the Predicted Spectrum: A Comparative Analysis

The prediction of the ¹H NMR spectrum of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine is based on a systematic analysis of the electronic effects of the bromine and iodine substituents on the chemical shifts of the remaining protons, as well as the expected coupling patterns.

Baseline Spectrum: Unsubstituted Imidazo[1,2-b]pyridazine

To understand the influence of the substituents, we first consider the ¹H NMR spectrum of the parent imidazo[1,2-b]pyridazine.[4] The spectrum of the unsubstituted compound provides the foundational chemical shifts for the protons of this heterocyclic system.

The Role of Substituent Effects

The introduction of bromine at the C-6 position and iodine at the C-3 position significantly influences the electron distribution within the aromatic rings, thereby altering the chemical shifts of the remaining protons (H-2, H-7, and H-8). Both halogens exert two primary electronic effects:

  • Inductive Effect (-I): Due to their electronegativity, halogens withdraw electron density through the sigma (σ) bonds. This effect generally deshields nearby protons, causing their signals to shift downfield (to a higher ppm value).[5]

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the aromatic ring. This electron-donating effect increases the electron density at the ortho and para positions, leading to an upfield shift (to a lower ppm value) for protons at these positions.[6]

For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deshielding of the aromatic system.[5]

Signal-by-Signal Interpretation
  • H-2 (Singlet, ~8.0 - 8.3 ppm): The H-2 proton is located on the five-membered imidazole ring. The primary electronic influence on this proton comes from the iodine atom at the adjacent C-3 position. The strong electron-withdrawing inductive effect of the iodine is expected to deshield H-2, causing a downfield shift compared to the unsubstituted parent compound. Since there are no adjacent protons, the signal for H-2 will appear as a singlet.

  • H-8 (Doublet, ~8.2 - 8.5 ppm): The H-8 proton is part of the six-membered pyridazine ring. Its chemical shift is influenced by both the bromine at C-6 and the overall electronic nature of the fused ring system. The bromine atom at C-6 is meta to H-8. The electron-withdrawing inductive effect of bromine will have a moderate deshielding effect on H-8. The H-8 proton is coupled to the adjacent H-7 proton, resulting in a doublet. The coupling constant (J) for ortho protons on a pyridazine ring is typically in the range of 9-10 Hz.[7]

  • H-7 (Doublet, ~7.3 - 7.6 ppm): The H-7 proton is also on the pyridazine ring and is ortho to the bromine atom at C-6. The strong electron-withdrawing inductive effect of the bromine atom will significantly deshield H-7, causing a substantial downfield shift. However, the electron-donating resonance effect of the bromine will have a shielding influence on the ortho H-7 proton. The interplay of these effects, along with the influence of the fused imidazole ring, determines the final chemical shift. The H-7 proton is coupled to H-8, and therefore will also appear as a doublet with the same coupling constant as H-8 (~9.5 Hz).

Comparison with Structurally Related Compounds

To further refine our predictions, we can compare the expected spectrum of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine with the experimental data of compounds that share structural similarities. For instance, the ¹H NMR spectrum of 3-bromo-6-(4-(2-methoxyethyl)piperazin-1-yl)imidazo[1,2-b]pyridazine shows a singlet for the H-2 proton at 7.47 ppm and two doublets for the H-7 and H-8 protons at 7.10 ppm and 7.66 ppm, respectively, with a coupling constant of J = 9.9 Hz.[8] The substitution at the 6-position with an amino group in this analogue will have a different electronic effect than a bromine atom, but the coupling pattern of the pyridazine protons provides a valuable reference.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire the ¹H NMR spectrum of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine or similar compounds, the following general protocol can be followed.

1H_NMR_Protocol A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) with TMS. C Data Acquisition B->C Tune and shim the instrument. Set acquisition parameters (e.g., spectral width, number of scans). D Data Processing C->D Acquire the Free Induction Decay (FID). Apply Fourier Transform. E Spectral Analysis D->E Phase correction and baseline correction. Integration and peak picking.

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid 6-Bromo-3-iodoimidazo[1,2-b]pyridazine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity and optimal resolution.

  • Data Acquisition: Set the appropriate acquisition parameters, including the spectral width (typically -2 to 12 ppm for ¹H NMR), the number of scans (NS, typically 16 or 32 for a moderately concentrated sample), and the relaxation delay (D1, typically 1-2 seconds).[6]

  • Data Processing: After data acquisition, the resulting Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

  • Spectral Analysis: The spectrum is then phased and the baseline is corrected. The signals are integrated to determine the relative number of protons, and the chemical shifts and coupling constants are measured.

Conclusion

The ¹H NMR spectrum of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine is predicted to exhibit three distinct signals corresponding to the three aromatic protons. The chemical shifts and multiplicities of these signals are governed by the electronic effects of the bromo and iodo substituents and the inherent coupling patterns of the imidazo[1,2-b]pyridazine ring system. This guide provides a detailed, predictive interpretation based on fundamental NMR principles and comparative data from related structures. By following the outlined experimental protocol, researchers can acquire high-quality ¹H NMR spectra for this and similar molecules, enabling confident structural elucidation and advancing their research in medicinal chemistry and drug development.

References

  • Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available from: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available from: [Link]

  • 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. Available from: [Link]

  • Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. Available from: [Link]

  • 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H). CSIRO Publishing. Available from: [Link]

  • WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available from: [Link]

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  • Hydrogenation and Dehydrogenation of N-Heterocycles Under Cp*Co(III)-Catalysis. The Royal Society of Chemistry. Available from: [Link]

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  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available from: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available from: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. Available from: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Available from: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). Available from: [Link]

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. Available from: [Link]

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Comparative

A Comparative Guide to Validating Regioselectivity in the Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

Introduction: The Regiochemical Challenge in a Privileged Scaffold The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, including kin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regiochemical Challenge in a Privileged Scaffold

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, including kinase inhibitors like ponatinib.[1] This bicyclic heteroaromatic system is of great interest due to its rigid structure and ability to engage in various biological interactions, leading to applications in oncology, neuroscience, and infectious diseases.[1][2][3]

When synthesizing 3,6-disubstituted derivatives, a critical challenge arises: regioselectivity. The formation of the imidazole ring via the condensation of a 3-aminopyridazine with an α-haloketone can, in principle, proceed through two different pathways, leading to distinct regioisomers. Since the biological activity of a molecule is intrinsically linked to its three-dimensional structure, unambiguously determining the correct regioisomer is not merely an academic exercise—it is a prerequisite for meaningful structure-activity relationship (SAR) studies and successful drug development.[4][5]

This guide provides an in-depth comparison of synthetic strategies and outlines a robust, self-validating workflow for confirming the regiochemical outcome. We will move beyond simple proton NMR to leverage the decisive power of 2D NMR techniques and the absolute certainty of single-crystal X-ray crystallography.

Synthetic Strategies and Mechanistic Considerations

The most prevalent route to the imidazo[1,2-b]pyridazine scaffold involves the condensation of a 6-substituted-3-aminopyridazine with a substituted α-haloketone. Let's compare this classical approach with a modern, metal-catalyzed alternative to understand the factors governing regioselectivity.

Method A: Classical Thermal Condensation

This is the workhorse method for constructing the imidazo[1,2-b]pyridazine core. The reaction proceeds via an initial nucleophilic attack of the 3-aminopyridazine on the α-haloketone, followed by intramolecular cyclization and dehydration.

Causality of Regioselectivity: The 3-aminopyridazine ring possesses two nitrogen atoms (N1 and N2). The initial and rate-determining step is the SN2 reaction between one of these nitrogens and the α-haloketone. The nitrogen at the 1-position (N1) is generally considered more nucleophilic than the nitrogen adjacent to the amino group (N2).[6] This preferential alkylation at N1 leads to an intermediate that, upon cyclization, yields the desired imidazo[1,2-b]pyridazine. Alkylation at N2 would lead to a different, less commonly observed heterocyclic system. The introduction of a halogen at the 6-position of the pyridazine ring further promotes the successful formation of the desired bicyclic product.[6]

G cluster_0 Method A: Classical Condensation Pathway start 6-X-3-aminopyridazine + R-CO-CH2Br n1_attack SN2 Attack at N1 (More Nucleophilic) start->n1_attack Favored Pathway n2_attack SN2 Attack at N2 (Less Favorable) start->n2_attack Disfavored Pathway intermediate N1-Alkylated Intermediate n1_attack->intermediate side_product Alternative Isomer (Minor or Not Observed) n2_attack->side_product cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization product 3-R, 6-X-imidazo[1,2-b]pyridazine (Major Regioisomer) cyclization->product

Caption: Regioselectivity in the classical synthesis of imidazo[1,2-b]pyridazines.

Method B: Alternative Metal-Catalyzed Approaches

Modern organic synthesis has introduced various catalytic systems to construct related imidazo-fused heterocycles, often involving copper or palladium.[2][7] For instance, multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction (GBBR) provide a powerful alternative for synthesizing related imidazo[1,2-a]pyridines and can be adapted for other similar scaffolds.[8][9] These reactions proceed through different mechanisms, often involving the formation of an imine followed by isocyanide insertion and cyclization.

Causality of Regioselectivity: In a multicomponent reaction, the regiochemical outcome is dictated by the sequence of bond formation in the catalytic cycle. The initial condensation between the aminopyridine and an aldehyde forms a specific Schiff base, which then directs the subsequent cyclization. While highly efficient, these methods can sometimes yield mixtures of isomers if the initial steps are not completely selective, necessitating rigorous validation.

A Self-Validating Workflow for Regiochemical Assignment

Trust in your results is paramount. The following workflow is designed as a self-validating system, where each step provides a higher level of structural evidence, culminating in an unambiguous assignment.

G cluster_workflow Regiochemical Validation Workflow synthesis Synthesis of Crude Product (e.g., Method A or B) purification Purification (Chromatography/Recrystallization) synthesis->purification nmr_1d Initial Analysis: 1H & 13C NMR purification->nmr_1d decision Is Regiochemistry Unequivocal? nmr_1d->decision nmr_2d Decisive Analysis: HMBC & NOESY/ROESY decision->nmr_2d No / Ambiguous decision2 Assignment Confirmed? decision->decision2 Yes (Literature Precedent) nmr_2d->decision2 xray Absolute Proof: Single-Crystal X-ray Crystallography decision2->xray No / Requires Absolute Proof final Final Validated Structure decision2->final Yes xray->final

Sources

Validation

A Comprehensive Guide to HPLC Method Development for Purity Analysis of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

This guide provides a detailed, scientifically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of the novel heterocyclic compound, 6-Bromo-3-iodoimi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, scientifically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of the novel heterocyclic compound, 6-Bromo-3-iodoimidazo[1,2-b]pyridazine. As a critical process in drug development and quality control, HPLC is essential for confirming that a substance is free from contaminants, ensuring its safety and efficacy.[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

Introduction: The Analytical Challenge

6-Bromo-3-iodoimidazo[1,2-b]pyridazine is a complex heterocyclic molecule, likely synthesized as a pharmaceutical intermediate or a potential active pharmaceutical ingredient (API).[2] Its structure, featuring a fused ring system with both bromine and iodine substituents, presents a unique analytical challenge. The primary goal of this method development is to create a stability-indicating purity assay. This means the method must be able to separate the main compound from any potential process impurities and degradation products that might form under various stress conditions.[3][4]

Foundational Strategy: Understanding the Analyte
  • UV Absorbance: The imidazo[1,2-b]pyridazine core is a chromophore. Studies on similar imidazo[1,2-a]azines show strong UV absorption bands, typically one around 280 nm and another at longer wavelengths (e.g., ~315-340 nm).[5][6] A photodiode array (PDA) detector should be used during initial runs to scan a wide range (e.g., 200-400 nm) and identify the optimal wavelength (λmax) for maximum sensitivity and specificity.

  • Polarity and pKa: The imidazo[1,2-b]pyridazine structure is moderately polar. The approximate pKa of the basic nitrogen in the imidazo[1,2-b]pyridazine ring is around 3.7.[7] This is a critical parameter for mobile phase selection. To ensure robust and reproducible chromatography, the mobile phase pH should be controlled with a buffer at least 1.5-2 pH units away from the analyte's pKa. This prevents peak splitting or shifting that can occur when the analyte exists in multiple ionization states.[8]

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), and slightly soluble in water.[7] This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[9]

Systematic Method Development Workflow

A structured, multi-stage approach is crucial for efficient and effective method development. This process involves initial screening of chromatographic parameters followed by systematic optimization to achieve the desired separation.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte_Props Define Analyte Properties (UV, pKa, Solubility) Wavelength Select Detection Wavelength (PDA) Analyte_Props->Wavelength Column_Screen Screen Columns (e.g., C18 vs. Phenyl-Hexyl) Wavelength->Column_Screen Mobile_Phase_Screen Screen Mobile Phases (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Gradient_Opt Optimize Gradient (Slope & Time) Mobile_Phase_Screen->Gradient_Opt Temp_Opt Optimize Temperature Gradient_Opt->Temp_Opt Flow_Rate_Opt Optimize Flow Rate Temp_Opt->Flow_Rate_Opt Final_Method Define Final Method Flow_Rate_Opt->Final_Method SST Perform System Suitability Test Final_Method->SST Validation Proceed to Validation (ICH Q2) SST->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Comparative Analysis

This section details the experimental steps and presents comparative data to guide the decision-making process.

  • HPLC System: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Buffering agents such as ammonium formate or potassium phosphate.

The goal of this stage is to find a suitable column and mobile phase combination that provides good initial retention and peak shape for the main analyte.

Protocol: Column and Mobile Phase Screening

  • Sample Preparation: Prepare a stock solution of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Wavelength Selection: Inject the sample and acquire UV spectra from 200-400 nm. Identify the wavelength of maximum absorbance (λmax) for analysis.

  • Column Screening: Test at least two columns with different selectivities. A standard C18 column is a good starting point due to its versatility.[10] A Phenyl-Hexyl column offers alternative selectivity through π-π interactions, which can be beneficial for aromatic heterocyclic compounds.[10]

  • Mobile Phase Screening:

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH).

  • Initial Gradient: Run a generic scouting gradient (e.g., 5% to 95% B over 15 minutes) on each column/mobile phase combination.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

Comparative Data: Initial Screening Results

Condition Column Organic Solvent Retention Time (min) Tailing Factor (Tf) Theoretical Plates (N) Observations
1C18 (4.6x150mm, 3.5µm)Acetonitrile8.21.115,000Good peak shape and efficiency.
2C18 (4.6x150mm, 3.5µm)Methanol9.51.312,000Broader peak, longer run time.
3Phenyl-Hexyl (4.6x150mm, 3.5µm)Acetonitrile7.51.511,000Some peak tailing observed.

Analysis and Decision:

Based on the hypothetical data above, Condition 1 (C18 column with Acetonitrile) provides the best starting point. It delivers a sharp, symmetrical peak (Tailing Factor close to 1.0) and high efficiency (high theoretical plates), indicating a good interaction between the analyte and the stationary phase. Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.[11]

With the best column and mobile phase selected, the next step is to optimize the gradient to ensure separation of the main peak from any closely eluting impurities.

Protocol: Gradient Optimization

  • Objective: To achieve a resolution (Rs) of >2.0 between the main peak and its closest impurities.

  • Strategy: Modify the gradient slope around the elution time of the main peak. A shallower gradient provides more time for separation, increasing resolution.

  • Run 1 (Scouting Gradient): 5-95% B in 15 min (Slope: 6.0 %/min)

  • Run 2 (Shallow Gradient): Based on the elution time of ~8.2 min (approx. 50% B), create a shallower gradient in that region. For example: 40-60% B in 10 min (Slope: 2.0 %/min).

  • Evaluate: Compare the chromatograms for resolution between the main peak and any adjacent peaks.

Comparative Data: Gradient Optimization

Parameter Scouting Gradient (Run 1) Optimized Gradient (Run 2)
Gradient 5-95% B in 15 min40-60% B in 10 min
Run Time ~20 min~18 min
Resolution (Rs) to nearest impurity 1.42.5
Peak Width (main analyte) 0.15 min0.12 min

Analysis and Decision:

The optimized, shallower gradient (Run 2) significantly improves the resolution of the main analyte from its nearest impurity, achieving the target of Rs > 2.0. This is a critical step for an accurate purity analysis.

The Final Optimized Method

Based on the systematic development process, the final recommended method is as follows:

Parameter Value
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-12 min: 40% to 60% B; 12-13 min: 60% to 95% B; 13-15 min: 95% B; 15.1-18 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at λmax (e.g., 285 nm)
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Ensuring a Stability-Indicating Method: Forced Degradation

To ensure the method can detect degradation products, forced degradation (or stress testing) studies are essential.[12] This is a regulatory requirement outlined in the International Council for Harmonisation (ICH) guidelines.[13] The goal is to achieve 5-20% degradation of the API to demonstrate that the resulting degradants can be separated from the main peak.[12]

Protocol: Forced Degradation Study

  • Prepare Samples: Expose solutions of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 80 °C for 48 hours.

    • Photolytic: Solution exposed to light (ICH Q1B) for a specified duration.[13]

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using the final optimized HPLC method.

  • Evaluation: Use a PDA detector to perform peak purity analysis on the main analyte peak in each stressed sample. This confirms that the peak is spectrally pure and no degradants are co-eluting. The method is considered "stability-indicating" if all degradation products are successfully separated from the main analyte peak.[14]

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[15][16][17] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.

Key Validation Parameters:

  • Specificity: Proven through forced degradation studies.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration) with a minimum of 5 concentration levels recommended.[17]

  • Accuracy: Determined by analyzing samples with known amounts of the analyte (spiking).

  • Precision: Evaluated at different levels (repeatability, intermediate precision).

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH ±0.2, temperature ±5°C) and observing the impact on the results.

Conclusion

This guide presents a logical and scientifically robust strategy for developing a stability-indicating HPLC method for the purity analysis of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine. By systematically screening columns and mobile phases, optimizing the gradient, and verifying specificity through forced degradation studies, a reliable method can be established. This structured approach, grounded in chromatographic principles and regulatory expectations, ensures the final method is suitable for quality control and regulatory submissions, ultimately contributing to the delivery of safe and effective pharmaceutical products.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). Google Scholar.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved February 25, 2026, from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved February 25, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved February 25, 2026, from [Link]

  • Forced Degradation Testing. (n.d.). SGS Thailand. Retrieved February 25, 2026, from [Link]

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  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). hplctoday. Retrieved February 25, 2026, from [Link]

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Comparative

Comparative Stability of Iodo- vs. Bromo-Substituted Imidazo[1,2-b]pyridazines: A Guide for Drug Development Professionals

Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anti-cancer properties.[1][2] Halogen substitution is a common strategy employed in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[3] Among the halogens, bromine and iodine are frequently utilized. While often considered interchangeable, the choice between a bromo or an iodo substituent can have significant implications for the overall stability of the molecule, impacting its shelf-life, formulation, and in vivo performance.

This guide provides a comparative analysis of the stability of iodo- and bromo-substituted imidazo[1,2-b]pyridazines, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of thermal, photo-, and chemical stability, supported by experimental data and established protocols.

The Significance of Halogen Substitution in Drug Discovery

Halogen atoms, when incorporated into a drug candidate, can influence its properties in several ways:

  • Lipophilicity: Halogens increase a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: Strategic placement of a halogen can block sites of metabolism, thereby increasing the drug's half-life.[4]

  • Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can enhance binding to the target protein.[5]

  • Chemical Reactivity: The nature of the carbon-halogen bond (C-I vs. C-Br) influences the molecule's susceptibility to various chemical reactions.

Comparative Stability Analysis

The stability of a pharmaceutical compound is a critical attribute that is assessed throughout the drug development process. Here, we compare the stability of iodo- and bromo-substituted imidazo[1,2-b]pyridazines across three key domains.

Thermal Stability

Thermal stability refers to a compound's resistance to decomposition at elevated temperatures. This is a crucial parameter for determining appropriate storage conditions and for assessing the feasibility of certain manufacturing processes, such as heat sterilization.

Generally, the strength of the carbon-halogen bond decreases down the group: C-F > C-Cl > C-Br > C-I. Consequently, iodo-substituted compounds are often less thermally stable than their bromo-substituted counterparts.

Compound TypeTypical Decomposition Onset (TGA)Key Considerations
Bromo-substituted Imidazo[1,2-b]pyridazinesGenerally > 250 °CHigher thermal stability, suitable for a wider range of processing conditions.
Iodo-substituted Imidazo[1,2-b]pyridazinesCan be lower, in the range of 150-250 °CSusceptible to deiodination at elevated temperatures. May require more stringent temperature control during manufacturing and storage.
Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of a halogenated imidazo[1,2-b]pyridazine.

Methodology:

  • Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to 500 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs.

Photostability

Photostability is the ability of a compound to withstand exposure to light without undergoing degradation. Photodegradation can lead to loss of potency and the formation of potentially toxic byproducts.

The lower bond energy of the C-I bond makes iodo-substituted compounds more susceptible to photolytic cleavage upon exposure to UV or visible light. This can lead to the formation of radical species and subsequent degradation of the molecule.

Compound TypeRelative PhotostabilityDegradation Pathway
Bromo-substituted Imidazo[1,2-b]pyridazinesMore stableLess prone to photolytic cleavage of the C-Br bond.
Iodo-substituted Imidazo[1,2-b]pyridazinesLess stableProne to homolytic cleavage of the C-I bond, initiating radical-mediated degradation.
Experimental Protocol: Photostability Testing (ICH Q1B)

Objective: To assess the photostability of a halogenated imidazo[1,2-b]pyridazine according to regulatory guidelines.

Methodology:

  • Prepare solutions of the test compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Expose the solutions to a light source that provides both UV and visible light (e.g., a xenon lamp) for a specified duration.

  • Simultaneously, keep a control sample in the dark.

  • At predetermined time points, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Chemical Stability

Chemical stability refers to a compound's resistance to degradation in the presence of other chemical species, such as acids, bases, or oxidizing agents. This is a critical factor for formulation development and for understanding potential drug-drug interactions.

The greater reactivity of the C-I bond can make iodo-substituted imidazo[1,2-b]pyridazines more susceptible to nucleophilic substitution reactions. For example, they may be more readily displaced by thiols or amines.

Compound TypeSusceptibility to Nucleophilic AttackCommon Degradation Reactions
Bromo-substituted Imidazo[1,2-b]pyridazinesLess susceptibleGenerally more stable towards nucleophiles.
Iodo-substituted Imidazo[1,2-b]pyridazinesMore susceptibleCan undergo nucleophilic aromatic substitution, particularly with soft nucleophiles.
Experimental Protocol: Forced Degradation Studies

Objective: To identify the potential degradation pathways of a halogenated imidazo[1,2-b]pyridazine under various stress conditions.

Methodology:

  • Subject the compound to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

  • Analyze the stressed samples at various time points using a stability-indicating HPLC method with mass spectrometric detection (LC-MS) to identify and characterize any degradation products.

Visualization of Key Concepts

G cluster_stability Comparative Stability cluster_properties Key Properties Iodo-Substituted Iodo-Substituted Thermal Stability Thermal Stability Iodo-Substituted->Thermal Stability Lower Photostability Photostability Iodo-Substituted->Photostability Lower Chemical Stability Chemical Stability Iodo-Substituted->Chemical Stability Lower (more reactive) Bromo-Substituted Bromo-Substituted Bromo-Substituted->Thermal Stability Higher Bromo-Substituted->Photostability Higher Bromo-Substituted->Chemical Stability Higher (less reactive)

Caption: Comparative stability of iodo- vs. bromo-substituted imidazo[1,2-b]pyridazines.

G Start Start Prepare Sample Solution Prepare Sample Solution Start->Prepare Sample Solution Expose to Light (UV/Vis) Expose to Light (UV/Vis) Prepare Sample Solution->Expose to Light (UV/Vis) Control (Dark) Control (Dark) Prepare Sample Solution->Control (Dark) Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Expose to Light (UV/Vis)->Withdraw Aliquots at Time Points HPLC Analysis HPLC Analysis Withdraw Aliquots at Time Points->HPLC Analysis Control (Dark)->Withdraw Aliquots at Time Points Compare Exposed vs. Control Compare Exposed vs. Control HPLC Analysis->Compare Exposed vs. Control Determine Photodegradation Determine Photodegradation Compare Exposed vs. Control->Determine Photodegradation End End Determine Photodegradation->End

Caption: Workflow for photostability testing of halogenated compounds.

Conclusion and Recommendations

The choice between an iodo and a bromo substituent on an imidazo[1,2-b]pyridazine scaffold is a critical decision in drug design that should be guided by a thorough understanding of their comparative stabilities.

  • Bromo-substituted analogs generally offer superior thermal, photo-, and chemical stability. This makes them a more robust choice for compounds that may be subjected to harsh processing conditions or require a long shelf-life.

  • Iodo-substituted analogs , while potentially offering advantages in terms of synthetic accessibility or target binding, often present greater stability challenges. Their development may require more stringent control over manufacturing processes, specialized packaging to protect from light, and careful formulation to prevent degradation.

It is imperative that comprehensive stability studies are conducted early in the drug development process to de-risk a project and ensure the selection of a candidate with the optimal balance of potency, selectivity, and stability.

References

  • Cortes-Clerget, M., Yu, J., Kincaid, J., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • El Kazzouli, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]

  • Moslin, R. J., et al. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.
  • Roslan, I. I., et al. (2016). A coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 provides disubstituted 3-phenylimidazo[1,2-a]pyridine in very good isolated yields at 80°C within 5 h. The Journal of Organic Chemistry, 81(19), 9167-9174.
  • Mukherjee, D., Karmakar, J., & Brahmachari, G. (2024). A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. The Journal of Organic Chemistry, 89(18), 12071-12084.
  • Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Li, X., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 68(11), 10897-10929. [Link]

  • Dutta, U., et al. (2020). Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines. Catalysis Science & Technology. [Link]

  • Gulea, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Resnati, G., et al. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules. [Link]

  • Parveen, S., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Future Medicinal Chemistry. [Link]

  • Kwiecień, H., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

  • Kwiecień, H., et al. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health. [Link]

  • Ball, M., et al. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journal of Organic Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Scheiner, S. (2017). Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization. Molecules. [Link]

  • Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8.
  • Zhang, J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Volyniuk, D., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules. [Link]

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Safety & Regulatory Compliance

Safety

Authoritative Guide: Safe Disposal of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

Executive Safety Summary Compound: 6-Bromo-3-iodoimidazo[1,2-b]pyridazine CAS: 1159977-65-7 (and related analogs) Chemical Class: Halogenated Nitrogen Heterocycle As a Senior Application Scientist, I cannot overstate the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 6-Bromo-3-iodoimidazo[1,2-b]pyridazine CAS: 1159977-65-7 (and related analogs) Chemical Class: Halogenated Nitrogen Heterocycle

As a Senior Application Scientist, I cannot overstate the importance of segregating this compound correctly. While it serves as a critical intermediate in medicinal chemistry scaffold synthesis, its disposal profile is dictated by its high halogen content (Bromine and Iodine) and its nitrogen-rich heterocyclic core .

Immediate Hazard Profile:

  • GHS Classification: Acute Toxicity (Oral) Category 3; Skin/Eye Irritant; STOT-SE 3 (Respiratory).

  • Disposal Class: Halogenated Organic Waste .[1]

  • Critical Restriction: Do NOT mix with strong oxidizers or non-halogenated waste streams. Combustion generates corrosive hydrogen bromide (HBr), hydrogen iodide (HI), and nitrogen oxides (NOx).

Waste Characterization & Segregation Logic

Effective disposal begins at the bench. You must classify this waste based on its "Incineration Profile." Because this molecule contains both Bromine and Iodine, it requires high-temperature incineration with flue gas scrubbing to capture corrosive acid gases.

The "Why" Behind the Protocol
  • Halogen Content: Standard incineration of non-halogenated waste often lacks the scrubbers necessary to neutralize HBr and HI. Sending this to a non-halogenated stream risks damaging facility infrastructure and violating emissions regulations.

  • Nitrogen Heterocycle: The imidazo[1,2-b]pyridazine core is stable but nitrogen-rich. Incomplete combustion can yield complex nitrogenous byproducts.

Waste Stream Decision Tree

The following logic gate ensures you place the waste in the correct stream immediately after generation.

WasteSegregation Start Waste Generated State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution) State->Liquid Debris Contaminated Debris (Gloves/Paper) State->Debris StreamA STREAM A: Solid Hazardous (Label: Toxic, Halogenated) Solid->StreamA Pure Compound SolventCheck Solvent Type? Liquid->SolventCheck StreamC STREAM C: Solid Hazardous Debris Debris->StreamC HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolv StreamB STREAM B: Halogenated Liquid Waste (Even if solvent is non-halogenated) HaloSolv->StreamB NonHaloSolv->StreamB *CRITICAL OVERRIDE* Solute is Halogenated

Figure 1: Segregation logic. Note the "Critical Override" for liquids: even if dissolved in methanol (non-halogenated), the presence of the brominated/iodinated solute mandates disposal in the Halogenated Waste stream.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid (Excess/Expired)

Applicability: Expired reagent, weighing errors, or degraded solid stock.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis products (HBr/HI) over time.

  • Transfer:

    • Wear double nitrile gloves and a P95 particulate respirator (or work in a fume hood).

    • Transfer solid carefully to avoid dust generation.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: Write clearly: "6-Bromo-3-iodoimidazo[1,2-b]pyridazine."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary container, away from oxidizers.

Protocol B: Disposal of Reaction Mixtures & Mother Liquors

Applicability: HPLC effluent, reaction workups, or recrystallization filtrates.

Critical Rule: Because the solute contains Br and I, the entire solution is treated as halogenated waste, regardless of the solvent.

  • Segregation: Do not pour into the "Organic Solvents (Non-Halogenated)" carboy. Use the "Halogenated Waste" carboy.

  • pH Check: If the solution is acidic (e.g., from an acid workup), neutralize to pH 6-8 before adding to the waste carboy to prevent gas generation or polymerization in the drum.

  • Documentation: On the waste log, list the solvent (e.g., "95% Dichloromethane") AND the solute (e.g., "5% Halogenated Heterocycles").

Protocol C: Spill Response & Cleanup

Applicability: Accidental benchtop spill of solid or liquid.

SpillResponse Assess 1. Assess Volume & Risk (Is it >100g or outside hood?) Evacuate Evacuate & Call EHS Assess->Evacuate Major Spill Proceed Proceed with Cleanup Assess->Proceed Minor Spill PPE 2. Don PPE (Double Gloves, Goggles, Lab Coat) Proceed->PPE Contain 3. Containment (Absorbent pads or dyking) PPE->Contain Clean 4. Decontamination (Scoop solid / Wipe with solvent) Contain->Clean Dispose 5. Disposal (Bag as Haz Waste) Clean->Dispose

Figure 2: Immediate spill response workflow. Speed and containment are prioritized to prevent aerosolization.

Cleanup Steps:

  • Isolate: Demarcate the area.

  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent or water) to dampen, then scoop into a waste jar.

  • Liquid Spill: Cover with vermiculite or polypropylene absorbent pads.

  • Decon: Wipe the surface with acetone followed by soap and water. Place all wipes in a clear plastic bag, seal, and label as "Hazardous Debris - Halogenated."

Regulatory Compliance & Documentation

To ensure compliance with RCRA (USA) or local hazardous waste regulations, use the following data for your waste profile sheets.

ParameterSpecification
Waste Code (RCRA - Generic) D000 (Toxic - if TCLP fails), otherwise treated as Non-RCRA Regulated Hazardous Waste (unless mixed with F-listed solvents).
DOT Shipping Name Toxic solids, organic, n.o.s. (6-Bromo-3-iodoimidazo[1,2-b]pyridazine)
UN Number UN 2811
Hazard Class 6.1
Packing Group III
Destruction Method High-temperature incineration with acid gas scrubbing.

Labeling Example:

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54596950, 6-Bromo-3-iodoimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-3-iodoimidazo[1,2-b]pyridazine

[1] Executive Summary & Hazard Context 6-Bromo-3-iodoimidazo[1,2-b]pyridazine (CAS: 1609565-17-4) is a highly functionalized heterocyclic building block, frequently utilized as a scaffold in the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Context

6-Bromo-3-iodoimidazo[1,2-b]pyridazine (CAS: 1609565-17-4) is a highly functionalized heterocyclic building block, frequently utilized as a scaffold in the synthesis of kinase inhibitors and neurological agents.[1]

While often classified generically as an irritant, its structural properties—specifically the presence of both bromine and iodine on a fused nitrogen-rich core—dictate a Level 3 Containment Strategy . The lipophilic nature of halogenated heterocycles facilitates transdermal absorption, and the biological activity of the imidazo[1,2-b]pyridazine pharmacophore necessitates treating this compound as a Potent/Unknown agent until specific toxicological data proves otherwise.[1]

Critical Hazard Profile (GHS/CLP):

  • H301: Toxic if swallowed (Assumed based on analog SAR data).[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation (High risk during weighing of fine powder).[1]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "standard compliance" to "permeation defense." The selection logic is based on the compound's likely solubility in organic carriers (DMSO, DCM), which act as vehicles for skin entry.

PPE CategoryStandard RequirementAdvanced Technical Specification (Why this matters)
Respiratory Fume Hood (Primary) Velocity: Face velocity must be verified at 0.5 m/s (100 fpm) before opening the vial. Backup: If hood work is impossible (e.g., equipment maintenance), a P3/N99 Full-Face Respirator is required.[1] N95 is insufficient for high-potency powders due to face-seal leakage.
Hand Protection Double-Gloving Inner Layer: 4 mil Nitrile (Inspection White).[1] Outer Layer: 5-8 mil Nitrile (High-Contrast Blue/Purple).[1] Logic: Halogenated heterocycles in DCM/Chloroform can permeate single nitrile layers in <2 minutes.[1] The "cuff-over-sleeve" method seals the wrist gap.
Eye/Face Safety Glasses + Standard: ANSI Z87.1 Safety Glasses with side shields.[1] Powder Phase: If handling >500mg of dry powder, use Chemical Splash Goggles to prevent airborne particulate entry into the lacrimal duct.[1]
Body Defense Lab Coat + Apron Material: Tyvek® or chemically resistant lab coat (buttoned to neck).[1] Add-on: Disposable sleeve guards are recommended during solution transfer to prevent wrist exposure.[1]

Operational Protocol: The "Zero-Exposure" Workflow[1]

This protocol is designed to eliminate the three most common failure points: Static Dispersion , Solvent Wicking , and Aerosolization .

Phase A: Preparation & Weighing
  • Static Neutralization: Halogenated powders are prone to static charge.[1] Place an ionizing fan or polonium staticmaster strip inside the balance enclosure 5 minutes prior to weighing.

  • The "Coffin" Method: Never weigh directly onto an open balance pan.

    • Tare a screw-cap vial with the cap on.

    • Remove cap, add solid, recap immediately.

    • Weigh the closed system.

    • Why: This prevents micro-particulates from contaminating the balance chamber, which becomes a contact hazard for the next user.

Phase B: Solubilization (Highest Risk)

The moment this solid touches solvent (DMSO, DMF, DCM), the risk of skin absorption increases by a factor of 100x.[1]

  • Solvent Addition: Add solvent directly to the weighing vial, not a secondary flask.

  • Venting: If using an exothermic solvent/reagent, insert a bleed needle (18G) briefly to equalize pressure before shaking.[1]

  • Transfer: Use a luer-lock syringe for transfer. Do not pour. Pouring creates threads of liquid that can wick under glove cuffs.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: 6-Bromo-3-iodoimidazo [1,2-b]pyridazine (Solid) CheckHood Check Fume Hood Face Velocity > 0.5 m/s? Start->CheckHood Stop STOP WORK Contact EHS / Maintenance CheckHood->Stop No (< 0.5 m/s) PPE_Donning Don PPE: Double Nitrile Gloves Lab Coat + Goggles CheckHood->PPE_Donning Yes State_Check Operation Type? PPE_Donning->State_Check Solid_Handling Solid Handling (Weighing/Transfer) State_Check->Solid_Handling Powder Solution_Handling Solution Handling (Reaction/Extraction) State_Check->Solution_Handling Liquid Static_Control Apply Static Neutralizer Use 'Closed Vial' Weighing Solid_Handling->Static_Control Solvent_Risk Risk: Carrier Solvent Effect Avoid DCM if possible Solution_Handling->Solvent_Risk Transfer Transfer via Syringe/Cannula NO POURING Static_Control->Transfer Solvent_Risk->Transfer Cleanup Decontamination: Wipe surfaces with 10% Bleach then Ethanol Transfer->Cleanup

Figure 1: Operational workflow for handling halogenated imidazopyridazines. Note the critical check on fume hood velocity and the differentiation between solid and solution handling risks.

Emergency Response & Disposal

Accidental Release (Spill)[1][2]
  • Solid Spill: Do not dry sweep.[1] This creates dust. Cover with a wet paper towel (soaked in water/surfactant), then scoop into a hazardous waste bag.

  • Solution Spill: Cover with an absorbent pad.[1] If the solvent is DCM or Chloroform, evacuate the immediate area for 15 minutes to allow volatile vapors to clear via the hood exhaust before cleanup.

Waste Disposal[3][4][5][6]
  • Classification: This compound contains Halogens (Br, I) .[1]

  • Stream: Must be segregated into Halogenated Organic Waste .[1] Do not mix with non-halogenated solvents, as this complicates incineration protocols.

  • Labeling: Clearly tag waste containers with "Contains Toxic Halogenated Heterocycles."

References

  • Sigma-Aldrich. (n.d.). 6-Bromo-3-iodo-imidazo[1,2-b]pyridazine Safety Data Sheet. Retrieved from [1]

  • PubChem. (2025).[1] 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved from [1]

  • Fisher Scientific. (2012). Safety Data Sheet: 3,6-Dichloropyridazine (Scaffold Hazard Data). Retrieved from

  • Massachusetts Institute of Technology (MIT). (n.d.). Standard Operating Procedures for Use of Halogenated Solvents. PSFC Safety Archives. Retrieved from [1]

Sources

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